molecular formula C4H9NO2 B093306 N-(2-Hydroxyethyl)acetamide CAS No. 142-26-7

N-(2-Hydroxyethyl)acetamide

Cat. No.: B093306
CAS No.: 142-26-7
M. Wt: 103.12 g/mol
InChI Key: PVCJKHHOXFKFRP-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)acetamide, also known as N-Acetylethanolamine or Acetamide MEA, is an organic compound with the molecular formula C 4 H 9 NO 2 and a molecular weight of 103.12 g/mol . This chemical is characterized by its acetamide group linked to a hydroxyethyl functional group, which contributes to its properties and research applications. This compound is a key subject of study in industrial chemistry, particularly in the context of amine degradation. It has been identified as a significant oxidative degradation product of monoethanolamine (MEA), which is a common solvent used in post-combustion CO 2 capture processes . Research into its formation and stability is crucial for optimizing the efficiency and longevity of carbon capture systems. From an analytical chemistry perspective, this compound can be analyzed using reverse-phase (RP) high-performance liquid chromatography (HPLC) methods. A proven method utilizes a column with a mobile phase containing acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass-spectrometry (MS) compatible applications . The compound is offered as a high-purity reagent for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(2-hydroxyethyl)acetamide
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InChI

InChI=1S/C4H9NO2/c1-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7)
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InChI Key

PVCJKHHOXFKFRP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NCCO
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID6044804
Record name N-(2-Hydroxyethyl)acetamide
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Molecular Weight

103.12 g/mol
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Physical Description

Liquid, Brown liquid; [Hawley] Colorless or yellow liquid; [MSDSonline]
Record name Acetamide, N-(2-hydroxyethyl)-
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Boiling Point

166-167 °C @ 8 MM HG
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Flash Point

176.6 °C, 350 °F OC
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Solubility

SOL IN ALL PROP IN WATER; SOL IN HOT ACETONE; SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER
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Density

1.1079 @ 25 °C/4 °C
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Vapor Pressure

0.001 [mmHg]
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Color/Form

NEEDLES (ACETONE), BROWN, VISCOUS LIQUID

CAS No.

142-26-7
Record name N-(2-Hydroxyethyl)acetamide
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Melting Point

63-65 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Hydroxyethyl)acetamide, a valuable chemical intermediate. The document details the primary synthetic routes, providing in-depth experimental protocols, quantitative data, and visualizations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, also known as acetylcholamine, is a chemical compound with applications in various fields, including as a humectant, plasticizer, and an intermediate in the synthesis of more complex molecules. Its synthesis is primarily achieved through the N-acetylation of ethanolamine (B43304). This guide will focus on the most common and effective laboratory-scale methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound revolves around the formation of an amide bond between the amino group of ethanolamine and an acetyl group donor. The two principal methods involve the reaction of ethanolamine with either acetic anhydride (B1165640) or an ester of acetic acid, such as ethyl acetate (B1210297). A third, less common but feasible method, involves the direct amidation of acetic acid with ethanolamine.

Acetylation using Acetic Anhydride

This is a highly efficient and rapid method for the synthesis of this compound. The reaction is an exothermic nucleophilic acyl substitution where the amine group of ethanolamine attacks one of the carbonyl carbons of acetic anhydride.

Aminolysis of Ethyl Acetate

This method involves the reaction of ethanolamine with ethyl acetate. It is a nucleophilic acyl substitution reaction that is generally slower than the reaction with acetic anhydride and may require heating to proceed at a reasonable rate.

Direct Amidation of Acetic Acid

The direct reaction of a carboxylic acid with an amine to form an amide is possible but typically requires high temperatures to drive off the water that is formed as a byproduct. This method is less common in laboratory settings for this particular molecule due to the required forcing conditions.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthesis methods.

Protocol 1: Synthesis via Acetic Anhydride

This protocol describes a common and efficient method for the synthesis of this compound using acetic anhydride.

Materials:

  • Ethanolamine

  • Acetic Anhydride

  • Dichloromethane (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.0 equivalent) in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acetic acid byproduct.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis via Aminolysis of Ethyl Acetate

This protocol details the synthesis of this compound from ethyl acetate.

Materials:

  • Ethanolamine

  • Ethyl Acetate

  • Standard laboratory glassware for heating under reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethanolamine (1.2 equivalents) and ethyl acetate (1.0 equivalent).

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanolamine and the ethanol (B145695) byproduct under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data associated with the described synthesis protocols.

Parameter Method 1: Acetic Anhydride Method 2: Aminolysis of Ethyl Acetate
Reactants Ethanolamine, Acetic AnhydrideEthanolamine, Ethyl Acetate
Stoichiometry (Ethanolamine:Acetylating Agent) 1:11.2:1
Solvent Dichloromethane (or other inert solvent)None (or excess ethyl acetate)
Temperature 0 °C to Room TemperatureReflux Temperature
Reaction Time 1-3 hoursSeveral hours
Typical Yield High (>90%)Moderate to High
Purification Vacuum DistillationVacuum Distillation

Note: Yields are dependent on reaction scale and purification efficiency.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The logical flow of the experimental procedures can be visualized as follows.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants (Ethanolamine + Acetylating Agent) solvent Add Solvent (if applicable) reagents->solvent cooling Cool to Reaction Temperature solvent->cooling react Stir at Reaction Temperature cooling->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Acetylation with Acetic Anhydride

The following diagram illustrates the reaction pathway for the synthesis of this compound from ethanolamine and acetic anhydride.

reaction_pathway ethanolamine Ethanolamine HO-CH₂-CH₂-NH₂ intermediate Tetrahedral Intermediate ethanolamine->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride (CH₃CO)₂O acetic_anhydride->intermediate product This compound HO-CH₂-CH₂-NH-COCH₃ intermediate->product Collapse of Intermediate byproduct Acetic Acid CH₃COOH intermediate->byproduct

Caption: Reaction pathway for the synthesis of this compound.

Potential Side Reactions

The primary side reaction of concern is the O-acetylation of the hydroxyl group of ethanolamine or the product, this compound. This can lead to the formation of 2-aminoethyl acetate or N-(2-acetoxyethyl)acetamide, respectively. Using a 1:1 stoichiometry of ethanolamine to acetic anhydride helps to minimize these side reactions. In the case of direct amidation at high temperatures, there is a possibility of dehydrative cyclization of the product to form 2-methyl-2-oxazoline.[1]

Conclusion

The synthesis of this compound is a straightforward process that can be achieved with high efficiency through the N-acetylation of ethanolamine. The choice of acetylating agent, either acetic anhydride or ethyl acetate, will depend on the desired reaction rate, yield, and laboratory resources. The protocols and data provided in this guide offer a solid foundation for the successful synthesis and purification of this versatile chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties and Structure of N-(2-Hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)acetamide, also known as acetyl ethanolamine (B43304), is a chemical compound with a versatile structure that finds applications in various scientific and industrial domains. Its amphiphilic nature, stemming from the presence of both a hydrophilic hydroxyl group and a polar amide group, along with a short alkyl chain, imparts unique solubility and reactivity characteristics. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies related to this compound, tailored for professionals in research and development.

Chemical Structure and Identification

This compound possesses a simple yet functional structure, consisting of an acetyl group attached to the nitrogen atom of ethanolamine.

Structure:

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms Acetylethanolamine, Acetylcolamine, N-Acetylethanolamine, 2-Acetamidoethanol
CAS Number 142-26-7[1][2]
Molecular Formula C4H9NO2[1][2]
Molecular Weight 103.12 g/mol [1]
InChI InChI=1S/C4H9NO2/c1-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7)[1]
InChIKey PVCJKHHOXFKFRP-UHFFFAOYSA-N[1]
SMILES CC(=O)NCCO

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

PropertyValueReference
Melting Point 15.8 °C[3]
Boiling Point 151-155 °C at 5 mmHg[3]
Density 1.12 g/mL at 25 °C[3]
Solubility Soluble in water, alcohol, and ether. Sparingly soluble in chloroform.[3]
pKa (Predicted) 14.56 ± 0.10[3]
Refractive Index (n20/D) 1.472[3]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen environments in the molecule.

Table 3: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.49br s1H-NH
4.98br s1H-OH
3.66t2H-CH₂-OH
3.35t2H-NH-CH₂-
1.99s3H-C(=O)-CH₃

Data sourced from an experimental spectrum in CDCl₃. Chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 4: ¹³C NMR Spectral Data (CDCl₃, Predicted)

Chemical Shift (ppm)Assignment
171.5C=O
61.8-CH₂-OH
42.1-NH-CH₂-
23.2-C(=O)-CH₃

Note: These are predicted chemical shifts. Experimental values may vary.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the acylation of ethanolamine with an acetylating agent such as acetic anhydride (B1165640) or ethyl acetate.

Protocol: Synthesis via Acetylation of Ethanolamine with Acetic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.0 equivalent) in a suitable aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

  • Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermic reaction.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled and stirred ethanolamine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Dissolve Ethanolamine Dissolve Ethanolamine in aprotic solvent Cool to 0C Cool to 0 °C Dissolve Ethanolamine->Cool to 0C Add Acetic Anhydride Slowly add Acetic Anhydride Cool to 0C->Add Acetic Anhydride Stir at RT Stir at Room Temperature (2-4 hours) Add Acetic Anhydride->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Quench Quench with Water Monitor by TLC->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry and Concentrate Dry and Concentrate Wash->Dry and Concentrate Purify Vacuum Distillation or Column Chromatography Dry and Concentrate->Purify Final Product Final Product Purify->Final Product Pure this compound

Synthesis Workflow for this compound
Analytical Methods

Accurate quantification and purity assessment are crucial. HPLC and GC-MS are commonly employed techniques.

Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid for MS compatibility.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow Sample Prep Sample Preparation (Dissolve and Filter) HPLC System HPLC Injection Sample Prep->HPLC System Separation Chromatographic Separation (C18 Column) HPLC System->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Data Analysis Data Analysis (Quantification) Detection->Data Analysis

General Workflow for HPLC Analysis

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient program, for example, starting at 80°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-450.

  • Sample Preparation: The sample may require derivatization (e.g., silylation) to increase volatility, especially for quantitative analysis.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural similarity to N-acylethanolamines (NAEs) suggests potential involvement in biological signaling. NAEs are a class of endogenous lipid mediators that include the endocannabinoid anandamide. They are involved in various physiological processes, including inflammation, pain, and neuroprotection.[5][6][7][8][9][10]

The metabolic pathway of NAEs typically involves the enzymatic hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs). It is plausible that this compound could be a metabolic byproduct or analog that might interact with the enzymes and receptors of the endocannabinoid system. For instance, some NAEs have been shown to activate the ERK1/2 MAP kinase and Akt signaling pathways, which are involved in cell survival and neuroprotection.[8]

Metabolic_Pathway PL Phospholipids NAT N-Acyltransferase (NAT) PL->NAT PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAT->NAPE PLD NAPE-specific Phospholipase D (NAPE-PLD) NAPE->PLD NAE N-Acylethanolamines (e.g., Anandamide) PLD->NAE FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH HEA This compound (Potential Modulator/Metabolite) NAE->HEA Products Arachidonic Acid + Ethanolamine FAAH->Products HEA->FAAH

Potential Involvement in N-Acylethanolamine Metabolism

Conclusion

This compound is a molecule with well-defined chemical and physical properties. This guide has provided a detailed summary of its structure, physicochemical characteristics, and spectral data. Furthermore, representative experimental protocols for its synthesis and analysis have been outlined to aid researchers in their laboratory work. While its direct biological roles are still under investigation, its structural relationship to bioactive N-acylethanolamines suggests it as a compound of interest for further studies in drug development and chemical biology.

References

N-(2-Hydroxyethyl)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 142-26-7

An In-depth Technical Resource for Scientists and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)acetamide, also known as Acetamide MEA, is a versatile organic compound with the CAS number 142-26-7. It is a member of the ethanolamines class, specifically 2-aminoethanol where one of the amino hydrogens is substituted by an acetyl group. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety data, tailored for researchers, scientists, and professionals in drug development. Its hygroscopic nature makes it a valuable humectant in various formulations.

Physicochemical Properties

This compound is a clear, viscous, white to pale yellow liquid at room temperature.[1] It is highly soluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C4H9NO2[2][3][4]
Molecular Weight 103.12 g/mol [2][3][4]
CAS Number 142-26-7[2][3][4]
Appearance Clear viscous white to yellow liquid[1]
Melting Point 15.8 °C[1][5]
Boiling Point 135-137 °C at 3 mmHg; 151-155 °C at 5 mmHg[1][5]
Density 1.11 - 1.12 g/mL at 25 °C[1][5]
Refractive Index (n20/D) 1.472[2][5]
Water Solubility Soluble[1]
logP -1.1 to -1.37[2][6]
Flash Point 177 °C (350 °F)[1]

Synthesis and Purification

The primary synthetic route to this compound involves the N-acetylation of ethanolamine (B43304). This can be achieved through several methods, with the reaction of ethanolamine with acetic anhydride (B1165640) or an acetic acid ester being common.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product ethanolamine Ethanolamine reaction N-Acetylation ethanolamine->reaction acetylating_agent Acetylating Agent (e.g., Acetic Anhydride) acetylating_agent->reaction quenching Quenching (if necessary) reaction->quenching extraction Solvent Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Vacuum Distillation concentration->purification product This compound purification->product

Caption: General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis via Acetylation of Ethanolamine

The following is a representative protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.

Materials:

  • Ethanolamine

  • Acetic Anhydride

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethanolamine (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.0-1.1 equivalents) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Vacuum Distillation

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum to the system.

  • Gradually heat the distillation flask while stirring.

  • Collect the fraction that distills at the appropriate temperature and pressure (e.g., 135-137 °C at 3 mmHg or 151-155 °C at 5 mmHg).[1][5]

  • The purified this compound will be collected in the receiving flask as a clear, viscous liquid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -CH₃ (acetyl group): A singlet is expected around δ 2.0 ppm.

    • -NH- (amide proton): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.

    • -CH₂-N-: A triplet is expected around δ 3.3-3.5 ppm.

    • -CH₂-O-: A triplet is expected around δ 3.6-3.8 ppm.

    • -OH (hydroxyl proton): A broad singlet is expected, with a chemical shift that is highly variable depending on solvent and concentration.

  • ¹³C NMR:

    • -CH₃ (acetyl group): A signal is expected around δ 23 ppm.

    • -CH₂-N-: A signal is expected around δ 42 ppm.

    • -CH₂-O-: A signal is expected around δ 61 ppm.

    • C=O (amide carbonyl): A signal is expected around δ 172 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorptions for its functional groups.

Table 2: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)BondFunctional Group
3550-3200 (strong, broad)O-H stretchAlcohol (H-bonded)
3400-3250 (medium)N-H stretchSecondary Amide
2950-2850 (medium)C-H stretchAlkyl
1650-1630 (strong)C=O stretchAmide (Amide I band)
1550-1510 (medium)N-H bendAmide (Amide II band)
1320-1000 (strong)C-O stretchAlcohol
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z = 103.[7] Common fragmentation patterns for amides and alcohols can be expected. Alpha-cleavage adjacent to the carbonyl group and the hydroxyl group are likely fragmentation pathways. A significant peak may be observed at m/z 44, corresponding to the [CH₂=NH-CH₂OH]⁺ fragment resulting from McLafferty rearrangement, and at m/z 60 from cleavage of the C-N bond.

Applications in Research and Drug Development

The primary application of this compound is as a humectant and conditioning agent, particularly in the cosmetics and personal care industries.[1] Its ability to attract and retain moisture makes it a useful excipient in topical and transdermal drug delivery systems to enhance skin hydration and potentially improve drug penetration.

Applications Overview

G cluster_core This compound cluster_properties Key Properties cluster_applications Applications core This compound humectant Humectant core->humectant solvent Solvent Properties core->solvent conditioning Conditioning Agent core->conditioning cosmetics Cosmetics & Personal Care humectant->cosmetics pharma Pharmaceutical Formulations (Topical/Transdermal) humectant->pharma industrial Industrial (e.g., Lubricants) solvent->industrial conditioning->cosmetics

Caption: Key Properties and Applications of this compound.

While direct biological activity of this compound is not extensively documented, its structural motifs are present in various biologically active molecules. Its potential as a building block for the synthesis of novel pharmaceutical compounds remains an area for exploration. There is some suggestion that N-acetylethanolamine may have potential neuroprotective effects, though further research is required to substantiate this.[8]

Safety and Toxicology

This compound is considered to have low acute toxicity. However, it can be irritating to the skin, eyes, and respiratory system.[1]

Table 3: Toxicological Data for this compound

TestSpeciesRouteValueSource(s)
LD50RatOral26950 mg/kg[9]
LD50RabbitDermal>20 mL/kg[9]
Skin IrritationRabbitDermalIrritating[1][9]
Eye IrritationRabbitOcularRisk of serious damage to eyes[1][9]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use in a well-ventilated area or under a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, rinse the affected area immediately with plenty of water.[1]

Conclusion

This compound (CAS 142-26-7) is a well-characterized compound with established physicochemical properties and primary applications as a humectant and conditioning agent. Its synthesis is straightforward, typically involving the N-acetylation of ethanolamine. While its direct biological activity is not extensively studied, its properties as an excipient make it relevant to pharmaceutical formulation, particularly for topical and transdermal applications. This technical guide provides a foundational resource for researchers and professionals working with this versatile compound. Further investigation into its potential biological effects and applications in drug delivery systems is warranted.

References

An In-depth Technical Guide to N-(2-Hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(2-Hydroxyethyl)acetamide, geared towards researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as acetylcolamine, is a chemical compound with a variety of industrial and potential pharmaceutical applications. Below is a summary of its key quantitative data.

PropertyValue
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS Number 142-26-7

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the acylation of ethanolamine (B43304) with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This reaction is typically performed in a suitable solvent and may require a base to neutralize the acidic byproduct.

Experimental Protocol: Acylation of Ethanolamine

Materials:

  • Ethanolamine

  • Acetic anhydride

  • Anhydrous diethyl ether (or another suitable aprotic solvent)

  • Sodium bicarbonate (or another suitable base)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethanolamine in anhydrous diethyl ether.

  • Cool the solution in an ice bath and begin stirring.

  • Slowly add acetic anhydride dropwise to the stirred solution from a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by distillation or recrystallization.

Synthesis Workflow

synthesis_workflow reagents Ethanolamine + Acetic Anhydride reaction_vessel Reaction in Diethyl Ether reagents->reaction_vessel Acylation workup Aqueous Workup (NaHCO3 wash) reaction_vessel->workup extraction Solvent Extraction (Diethyl Ether) workup->extraction drying Drying (MgSO4) extraction->drying purification Purification (Distillation/Recrystallization) drying->purification product This compound purification->product

Synthesis workflow for this compound.

Potential Biological Role and Signaling Pathway

While this compound itself is not extensively studied for its biological activity, structurally related N-acylethanolamines (NAEs) have garnered significant interest in pharmacology. One prominent example is N-palmitoylethanolamide (PEA), an endogenous fatty acid amide that has demonstrated anti-inflammatory, analgesic, and neuroprotective properties.

Based on the mechanism of action of PEA, it is plausible that this compound could interact with similar biological targets, although with different potency and efficacy. A key pathway for NAEs involves the endocannabinoid system, particularly the cannabinoid-like G protein-coupled receptors.

Proposed Signaling Pathway

The proposed signaling pathway for this compound, by analogy to other N-acylethanolamines, may involve the activation of cannabinoid CB2 receptors, which are primarily expressed on immune cells. This activation can lead to the downstream modulation of inflammatory responses.

signaling_pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Coupling Ligand This compound (Proposed Ligand) Ligand->CB2 Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene_expression Modulation of Inflammatory Gene Expression CREB->Gene_expression

Proposed signaling pathway for this compound.

This guide serves as a foundational resource for researchers. Further experimental validation is necessary to fully elucidate the synthetic and biological properties of this compound.

N-(2-Hydroxyethyl)acetamide: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of N-(2-Hydroxyethyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development and cosmetic science. This document outlines its melting and boiling points, details the experimental protocols for these measurements, and presents a workflow for its safety assessment as a cosmetic ingredient.

Physicochemical Data of this compound

This compound, also known as N-acetylethanolamine, is a hygroscopic solid or viscous liquid at room temperature, depending on its purity and the surrounding conditions. The variability in its reported melting point suggests the potential for different polymorphic forms or the significant influence of impurities.

Physical PropertyValueConditions
Melting Point 15.8 °C-
63-65 °C-
65 °C-
Boiling Point 135-137 °Cat 3 mmHg
151-155 °Cat 5 mmHg[1][2]
166-167 °Cat 8 Torr
291 °Cat atmospheric pressure (estimated)[3]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the characterization and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into a dense column at the sealed end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range. A narrow melting range is indicative of a pure compound.[4]

Boiling Point Determination: Distillation Method

For determining the boiling point at atmospheric or reduced pressure, the distillation method is commonly employed.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Vacuum source (for reduced pressure measurements)

Procedure:

  • Apparatus Assembly: The distillation apparatus is assembled with the this compound sample in the distillation flask. The thermometer is positioned so that the top of its bulb is level with the side arm of the distillation flask leading to the condenser.

  • Heating: The liquid is heated to its boiling point. For reduced pressure measurements, the system is evacuated to the desired pressure before heating.

  • Equilibrium: The heating rate is adjusted to maintain a steady rate of distillation, allowing for thermal equilibrium between the liquid and vapor phases.

  • Temperature Reading: The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the vapor continuously bathes the thermometer bulb, is recorded as the boiling point at the given pressure.

Safety Assessment Workflow for a Cosmetic Ingredient

Given its use in cosmetic formulations, a thorough safety assessment of this compound is imperative. The following workflow illustrates the key stages in evaluating the safety of a cosmetic ingredient.

Safety_Assessment_Workflow cluster_0 Phase 1: Data Collection & Characterization cluster_1 Phase 2: Hazard Identification & Assessment cluster_2 Phase 3: Exposure Assessment cluster_3 Phase 4: Risk Characterization A Ingredient Identification (CAS, INCI, Chemical Structure) B Physicochemical Properties (Melting/Boiling Point, Solubility, etc.) A->B C Purity & Impurity Profile B->C D Toxicological Data Review (In vivo, In vitro, In silico) C->D E Endpoint Assessment (Skin/Eye Irritation, Sensitization, Mutagenicity) D->E F Intended Use in Cosmetic Product E->F G Application Conditions (Frequency, Duration, Area) F->G H Calculation of Systemic Exposure Dose (SED) G->H I Derivation of No Observed Adverse Effect Level (NOAEL) H->I J Calculation of Margin of Safety (MoS) (MoS = NOAEL / SED) I->J K Risk Conclusion (Safe, Safe with restrictions, Not Safe) J->K L Final Safety Report K->L Cosmetic Product Safety Report (CPSR)

Caption: Workflow for the safety assessment of a cosmetic ingredient.

References

An In-depth Technical Guide to the Solubility of N-(2-Hydroxyethyl)acetamide in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)acetamide (also known as Acetamide MEA), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for its determination. This includes a summary of known qualitative solubility, a comprehensive table for recording experimental data, and detailed experimental protocols for accurate measurement.

Introduction to this compound

This compound (CAS No. 142-26-7) is a hygroscopic organic compound with a molecular formula of C4H9NO2. Its structure, featuring both a hydroxyl (-OH) and an amide (-CONH-) group, suggests a propensity for forming hydrogen bonds, which significantly influences its solubility profile. Understanding its solubility in different solvents is critical for its application in synthesis, purification, formulation, and as a humectant in various products.

Solubility Profile

The molecular structure of this compound allows for interactions with a range of solvents. The presence of the polar hydroxyl and amide moieties indicates a strong affinity for polar solvents.

Qualitative Solubility Summary:

Based on available data, the solubility of this compound can be qualitatively summarized as follows:

  • Very Soluble: Water[1]

  • Soluble: Alcohols, Ethers, Acetone[1][2][3]

  • Slightly Soluble: Methanol[2]

  • Sparingly/Slightly Soluble: Benzene, Ligroin, Chloroform[1][2]

  • Slightly Soluble: Petroleum Ether

An estimated water solubility is reported as 1,000,000 mg/L at 25°C, which suggests it is miscible with water in all proportions.[2][3]

Quantitative Solubility Data

As of the compilation of this guide, specific, experimentally determined quantitative solubility data for this compound across a range of solvents and temperatures is not extensively documented in scientific literature. The following table is provided for researchers to populate with empirically determined values, which will be invaluable for future formulation and development work.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Analysis
Water25e.g., Gravimetric
Ethanol25e.g., HPLC
Methanol25e.g., HPLC
Acetone25e.g., HPLC
Isopropanol25e.g., HPLC
Ethyl Acetate25e.g., HPLC
Dichloromethane25e.g., HPLC
Toluene25e.g., HPLC
Hexane25e.g., HPLC

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible quantitative solubility data, the following established methodologies are recommended.

Isothermal Shake-Flask Method

This is a widely accepted and reliable method for determining the thermodynamic equilibrium solubility of a compound.[4]

Materials:

  • This compound (pure solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Add a known volume or mass of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to allow the system to reach equilibrium. This typically requires 24 to 72 hours.

  • After the equilibration period, cease agitation and allow the undissolved solid to settle. It is advisable to let the vials stand at the experimental temperature for at least 24 hours.

  • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method as described below.

Quantitative Analysis Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the concentration of a solute in a saturated solution. A pre-existing HPLC method for this compound is available.[5]

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Reverse-phase HPLC column (e.g., Newcrom R1)[5]

  • Mobile phase: Acetonitrile and water (with phosphoric acid or formic acid for MS compatibility)[5]

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or a suitable diluent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with a known factor to bring the concentration within the linear range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

4.2.2. Gravimetric Analysis

This method is straightforward but may be less precise than instrumental methods. It is most suitable for non-volatile solutes and when the solubility is relatively high.

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Transfer a known volume or mass of the filtered saturated solution to the pre-weighed evaporating dish.

  • Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not cause decomposition of the solute).

  • Once the solvent is completely evaporated, re-weigh the dish containing the solid residue.

  • The mass of the dissolved this compound is the final mass minus the initial mass of the empty dish.

  • Calculate the solubility in the desired units (e.g., g/100 mL).

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output start Start: Obtain Pure This compound select_solvents Select Solvents start->select_solvents add_excess Add Excess Solute to Solvent select_solvents->add_excess equilibrate Equilibrate at Constant Temp (e.g., 24-72h Shake-Flask) add_excess->equilibrate settle Allow Solids to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Supernatant (e.g., 0.45 µm Syringe Filter) sample->filter quantify Quantify Concentration (HPLC, Gravimetric, etc.) filter->quantify calculate Calculate Solubility (g/100mL, mol/L) quantify->calculate report Report Data in Table calculate->report end End: Comprehensive Solubility Profile report->end

Caption: Workflow for Thermodynamic Solubility Determination.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways to diagram. However, a decision tree for selecting the appropriate analytical method can be visualized.

G start Start: Have Saturated, Filtered Solution check_uv Does the compound have a strong UV chromophore? start->check_uv check_volatility Is the solute non-volatile? check_uv->check_volatility No use_hplc Use HPLC with UV Detector check_uv->use_hplc Yes use_hplc_ri Use HPLC with Refractive Index Detector check_volatility->use_hplc_ri No use_gravimetric Use Gravimetric Analysis check_volatility->use_gravimetric Yes end End: Quantified Solubility use_hplc->end use_hplc_ri->end use_gravimetric->end

References

The Pharmacological Potential of N-(2-Hydroxyethyl)acetamide Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)acetamide and its analogs represent a class of chemical compounds with a growing body of evidence supporting their diverse biological activities. The inherent structural features of the N-(2-hydroxyethyl)amide moiety contribute to a range of pharmacological effects, making these compounds promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the potential biological activities of this compound analogs, focusing on their anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Anticonvulsant Activity

Several this compound analogs have demonstrated significant anticonvulsant properties in preclinical studies. The primary screening method for this activity is the Maximal Electroshock (MES) test, which is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.

Quantitative Data for Anticonvulsant Activity

The anticonvulsant efficacy of various this compound analogs has been quantified through the determination of their median effective dose (ED₅₀), median toxic dose (TD₅₀), and the resulting protective index (PI = TD₅₀/ED₅₀). A higher PI value indicates a more favorable safety profile.

CompoundTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
N-(2-hydroxyethyl)decanamideMES (mice)22.0599.827.5[1][2]
N-(2-hydroxyethyl)palmitamideMES (mice)23.3>1000>42.9[1][2]
N-(2-hydroxyethyl)stearamideMES (mice)20.5>1000>48.8[1][2]
N-(2-hydroxyethyl) cinnamamideMES (mice)17.7154.98.8[3]
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamideMES (mice)17.0211.112.4
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical assay to evaluate the anticonvulsant activity of test compounds.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Animals: Male Kunming mice (18-22 g) are commonly used.

Apparatus: An electroshock apparatus capable of delivering a constant current stimulus. Corneal electrodes are used for stimulus delivery.

Procedure:

  • Compound Administration: The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered to the animals, typically via the intraperitoneal (i.p.) route. A control group receives the vehicle alone.

  • Stimulation: At the time of predicted peak effect of the compound (e.g., 30-60 minutes post-administration), an electrical stimulus is delivered through the corneal electrodes. For mice, a common stimulus parameter is 50 mA for 0.2 seconds.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The ED₅₀ value is determined using statistical methods such as probit analysis.

Mechanism of Action: Inhibition of GABA Transaminase (GABA-T)

The anticonvulsant activity of some N-(2-hydroxyethyl)amide derivatives is believed to be mediated, at least in part, through the inhibition of γ-aminobutyric acid transaminase (GABA-T). This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-T leads to increased levels of GABA in the brain, enhancing inhibitory neurotransmission and thereby suppressing seizure activity.

GABA_T_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_T GABA-T GABA->GABA_T Degradation GABA_R GABA Receptor GABA->GABA_R Binding GABA->GABA_R Increased Availability SSA Succinic Semialdehyde GABA_T->SSA Analog This compound Analog Analog->GABA_T Inhibition Inhibition Neuronal Inhibition GABA_R->Inhibition Inflammatory_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Response Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway RANKL_Pathway RANK/RANKL Pathway Receptor->RANKL_Pathway NFkB NF-κB Activation MAPK_Pathway->NFkB RANKL_Pathway->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Upregulation Inflammation Inflammation Cytokines->Inflammation Analog This compound Analog Analog->MAPK_Pathway Inhibition Analog->RANKL_Pathway Inhibition

References

N-(2-Hydroxyethyl)acetamide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)acetamide, also known as acetylaminoethanol, is a bifunctional organic molecule that serves as a valuable and versatile building block in organic synthesis. Its structure, incorporating both a secondary amide and a primary alcohol, allows for a diverse range of chemical transformations, making it an attractive precursor for the synthesis of various heterocyclic compounds, polymers, and other functionalized molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

This compound is a water-soluble, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 142-26-7[1]
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1]
Melting Point 46-49 °C
Boiling Point 156-160 °C (5 mmHg)
Density 1.11 g/cm³[2]
Appearance White to off-white crystalline solid
Solubility Soluble in water and ethanol

Synthesis of this compound

This compound can be readily synthesized through the N-acetylation of ethanolamine (B43304). Common acetylating agents include acetic acid, acetic anhydride, and ethyl acetate (B1210297). The direct acylation with acetic acid via reflux is a common and straightforward method.

Experimental Protocol: Synthesis from Ethanolamine and Acetic Acid

Reaction Scheme:

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine ethanolamine (1.0 equivalent) and glacial acetic acid (1.1 equivalents).

  • If using an azeotropic solvent, add toluene to the flask.

  • Heat the reaction mixture to reflux and continue heating for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If toluene was used, remove it under reduced pressure.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield pure this compound.

Expected Yield: 80-90%

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.5-7.0 (br s, 1H, NH), 3.71 (t, J=5.2 Hz, 2H, CH₂OH), 3.39 (q, J=5.2 Hz, 2H, NHCH₂), 2.04 (s, 3H, COCH₃), 2.8-3.2 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 171.5, 61.8, 42.5, 23.2.[3]

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Ethanolamine reaction Reflux (Azeotropic removal of H₂O optional) start1->reaction start2 Acetic Acid start2->reaction neutralize Neutralization (NaHCO₃) reaction->neutralize extract Extraction (Ethyl Acetate) neutralize->extract dry Drying (Na₂SO₄) extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Key Reactions of this compound as a Building Block

The bifunctional nature of this compound allows for selective reactions at either the hydroxyl or the amide group, making it a versatile precursor for a variety of more complex molecules.

Dehydrative Cyclization to 2-Oxazolines

One of the most important applications of this compound is its use in the synthesis of 2-oxazolines. These heterocyclic compounds are valuable intermediates in organic synthesis, serving as protecting groups for carboxylic acids, chiral ligands in asymmetric catalysis, and monomers for ring-opening polymerization.[4]

A convenient one-pot synthesis of 2-methyl-2-oxazoline (B73545) involves the thermolysis of the boron ester of this compound.[4]

Table 2: Synthesis of 2-Methyl-2-Oxazoline from this compound

ReactantsReagentsConditionsYieldReference
This compound, Boric Acid, CaO-Thermolysis at 240-260 °C85%[4]
Experimental Protocol: One-Pot Synthesis of 2-Methyl-2-Oxazoline[4]

Reaction Scheme:

Materials:

  • This compound

  • Boric acid (H₃BO₃)

  • Calcium oxide (CaO)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (3.0 equivalents) and boric acid (1.0 equivalent) in toluene.

  • Heat the mixture to reflux to form the boron ester, continuously removing the water formed via the Dean-Stark trap (approximately 3-4 hours).

  • After the formation of the boron ester is complete (as indicated by the cessation of water collection), add calcium oxide (CaO) as an acid scavenger.

  • Increase the temperature to 240-260 °C to effect the thermolysis of the boron ester and the formation of the oxazoline.

  • The 2-methyl-2-oxazoline product can be isolated by distillation from the reaction mixture.

  • Purify the collected distillate by redistillation.

Characterization Data for 2-Methyl-2-Oxazoline: [4]

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.21 (t, J=9.6 Hz, 2H, OCH₂), 3.79 (t, J=9.6 Hz, 2H, NCH₂), 1.96 (s, 3H, CH₃).

Experimental Workflow for 2-Oxazoline Synthesis

G cluster_start Starting Material & Reagent cluster_step1 Step 1: Boron Ester Formation cluster_step2 Step 2: Cyclization cluster_product Final Product start This compound ester_formation Reflux in Toluene (Dean-Stark) start->ester_formation reagent Boric Acid reagent->ester_formation cyclization Thermolysis (240-260 °C) with CaO ester_formation->cyclization product 2-Methyl-2-Oxazoline cyclization->product

Caption: Workflow for the one-pot synthesis of 2-methyl-2-oxazoline.

Esterification of the Hydroxyl Group

The primary hydroxyl group of this compound can undergo esterification with various carboxylic acids or their derivatives to introduce new functionalities. This reaction is typically catalyzed by an acid.

Experimental Protocol: General Esterification Procedure

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid (e.g., acrylic acid, methacrylic acid)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Solvent (e.g., toluene)

  • Polymerization inhibitor (if using unsaturated carboxylic acids)

  • Sodium bicarbonate solution (for workup)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in a suitable solvent like toluene.

  • If applicable, add a polymerization inhibitor (e.g., hydroquinone).

  • Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid).

  • Heat the mixture to reflux and remove the water azeotropically.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Drug Development and Materials Science

While direct incorporation of this compound into blockbuster drugs is not widely documented, its derivatives, particularly oxazolines, are prevalent in medicinal chemistry and drug delivery. The ability to introduce the this compound moiety provides a handle for further functionalization, improving solubility and pharmacokinetic properties of drug candidates.

In materials science, this compound and its derivatives are used in the synthesis of polymers. For instance, esterification with acrylic or methacrylic acid yields monomers that can be polymerized to produce hydrogels and other biocompatible materials.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to important classes of compounds such as 2-oxazolines and functionalized esters. The experimental protocols and data presented in this guide demonstrate its utility and provide a solid foundation for its application in the research and development of new pharmaceuticals, agrochemicals, and advanced materials. The straightforward synthesis of this compound, coupled with its diverse reactivity, ensures its continued importance as a fundamental tool for synthetic chemists.

References

Spectroscopic Profile of N-(2-Hydroxyethyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Hydroxyethyl)acetamide (CAS No. 142-26-7), a chemical intermediate with applications in various industrial and research fields. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols. This information is crucial for the verification of its chemical structure and purity.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₉NO₂

  • Molecular Weight: 103.12 g/mol

  • Synonyms: Acetylcolamine, N-Acetylethanolamine, 2-Acetamidoethanol

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.49Broad Singlet1HAmide (N-H)
~4.98Singlet1HHydroxyl (O-H)
~3.66Triplet2HMethylene (-CH₂-OH)
~3.35Triplet2HMethylene (-NH-CH₂-)
~1.99Singlet3HMethyl (CH₃-C=O)

Data sourced from ChemicalBook.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~172.8Carbonyl (C=O)
~61.9Methylene (-CH₂-OH)
~42.3Methylene (-NH-CH₂-)
~22.8Methyl (CH₃-C=O)

Note: Specific experimental data for the ¹³C NMR spectrum is limited in publicly available resources. The presented data is a representative spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (alcohol) and N-H stretch (amide)
~2940MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (amide I)
~1560StrongN-H bend (amide II)
~1060StrongC-O stretch (primary alcohol)

Data interpretation based on typical IR absorption frequencies. A scan of the original hardcopy spectrum is available on the NIST WebBook.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available on the NIST WebBook.[2][3]

m/zRelative Intensity (%)Assignment
103~5[M]⁺ (Molecular ion)
72~10[M - CH₂OH]⁺
60~100[CH₃CONH₂]⁺ or rearrangement product
44~85[CH₂=NH-CH₂]⁺
43~70[CH₃CO]⁺

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz, 400 MHz, or higher).

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a liquid sample like this compound, the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample holder or ATR crystal is recorded. The spectrum of the sample is then acquired over a typical range of 4000 to 400 cm⁻¹. The instrument's software automatically subtracts the background from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Sample Introduction: A small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Visualizations

Figure 1. Chemical Structure of this compound

experimental_workflow Figure 2. General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Sample Prep_NMR Dissolve in CDCl₃ with TMS Sample->Prep_NMR Prep_IR Prepare Neat Film or on ATR Sample->Prep_IR Prep_MS Introduce into High Vacuum Sample->Prep_MS Acq_NMR ¹H and ¹³C NMR Spectroscopy Prep_NMR->Acq_NMR Acq_IR FTIR Spectroscopy Prep_IR->Acq_IR Acq_MS EI Mass Spectrometry Prep_MS->Acq_MS Analysis_NMR Spectral Processing & Interpretation Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Fragmentation Pattern Analysis Acq_MS->Analysis_MS Final_Report Comprehensive Spectroscopic Profile Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_MS->Final_Report

Figure 2. General Spectroscopic Analysis Workflow

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of N-(2-Hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the analysis of N-(2-Hydroxyethyl)acetamide using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a chemical compound of interest in various research and industrial applications. Accurate and reliable analytical methods are essential for its quantification and purity assessment. Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and analysis of polar organic compounds like this compound. This method offers excellent resolution, sensitivity, and reproducibility.

The principle of this method is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 or a specialized polar-modified column) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention and separation of this compound from potential impurities can be optimized.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Phosphoric acid (analytical grade) or Formic acid (for MS-compatible methods)

  • Methanol (B129727) (HPLC grade, for sample and standard preparation)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation
  • An HPLC system equipped with a pump (binary or quaternary), an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator for degassing the mobile phase

Chromatographic Conditions

A reverse-phase HPLC method is suitable for the analysis of this compound.[1] The following conditions are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterCondition
HPLC Column Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 40:60, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase (Acetonitrile:Water with 0.1% Phosphoric Acid, 40:60 v/v), carefully add 1 mL of phosphoric acid to 600 mL of HPLC-grade water and mix well. Add 400 mL of acetonitrile and mix thoroughly. Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use.

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and make up the volume to the mark.

Working Standard Solutions: Prepare a series of calibration standards at concentrations such as 5, 10, 25, 50, and 100 µg/mL by performing serial dilutions of the Standard Stock Solution with the mobile phase.

Sample Preparation: Accurately weigh a sample containing this compound. Dissolve and dilute the sample in the mobile phase to achieve a final concentration that falls within the calibration range. Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Data Presentation

The performance of the HPLC method should be evaluated by constructing a calibration curve from the working standard solutions. The following table summarizes representative quantitative data for a structurally similar compound, N-(2-hydroxyethyl)-2-phenylacetamide, which can be used as a reference for method validation.[2]

Analysis ParameterRepresentative Value
Retention Time (min) ~ 4.5
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Note: The data presented are representative and may vary between different HPLC systems, columns, and laboratories. Method validation is required to determine the specific performance characteristics for the analysis of this compound.

Mandatory Visualization

The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output A Mobile Phase Preparation D HPLC System Setup & Equilibration A->D B Standard Solution Preparation E Inject Standards & Samples B->E C Sample Solution Preparation C->E D->E F Chromatographic Separation E->F G Data Acquisition (Peak Integration) F->G H Calibration Curve Generation G->H I Quantification of This compound H->I J Final Report I->J

Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the LC-MS/MS Quantification of N-(2-Hydroxyethyl)acetamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)acetamide is a small polar molecule of interest in various fields of research. Accurate and reliable quantification of this analyte in complex biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic studies, metabolism research, and safety assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for such demanding bioanalytical applications.

This document provides a comprehensive guide for the development and implementation of a robust LC-MS/MS method for the quantitative analysis of this compound in biological samples. The protocols outlined below are intended as a starting point for method development and will require validation according to regulatory guidelines.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and ensuring the accuracy and precision of the analytical method. Below are recommended starting protocols for plasma and urine samples.

1.1. Protein Precipitation (for Plasma Samples)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.

  • Materials:

  • Protocol:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte, such as this compound-d4).

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Inject the supernatant into the LC-MS/MS system.

1.2. Solid-Phase Extraction (SPE) (for Plasma and Urine Samples)

SPE can provide a cleaner extract compared to protein precipitation, which may be necessary to achieve lower limits of quantification. A reverse-phase SPE sorbent is recommended for this polar analyte.

  • Materials:

    • SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)

    • Methanol (B129727) (for conditioning and elution)

    • Deionized water (for equilibration)

    • SPE vacuum manifold or positive pressure processor

  • Protocol:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

    • Loading: Load the pre-treated sample (e.g., 100 µL of plasma or urine, potentially diluted with an acidic aqueous solution) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the analyte with 1 mL of methanol or another suitable organic solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Method Parameters

The following are suggested starting conditions for the liquid chromatography and mass spectrometry parameters. Optimization will be necessary to achieve the desired chromatographic resolution and sensitivity.

2.1. Liquid Chromatography

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient To be optimized. Start with a low percentage of B, ramp up to a higher percentage to elute the analyte, and then re-equilibrate.
Column Temperature 40°C
Injection Volume 5 µL

2.2. Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) The protonated molecule [M+H]⁺ of this compound (m/z 104.1) should be used. This is based on its molecular weight of 103.12 g/mol .[1]
Product Ions (Q3) To be determined by infusing a standard solution of the analyte and performing a product ion scan. Potential fragments could arise from the loss of water or cleavage of the amide bond.
Internal Standard Transitions To be determined based on the selected internal standard (e.g., for a -d4 labeled standard, the precursor would be m/z 108.1).
Collision Energy (CE) To be optimized for each transition to maximize signal intensity.
Dwell Time To be set to ensure at least 15-20 data points across each chromatographic peak.

Data Presentation

The following tables should be populated with data obtained during method validation.

Table 1: MRM Transitions for this compound and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound104.1To be determinedTo be determined
Internal Standard (-d4)108.1To be determinedTo be determined
Table 2: Method Validation Summary
ParameterAcceptance CriteriaResult
Linearity (r²) > 0.99To be determined
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10To be determined
Accuracy (% Bias) Within ±15% (±20% at LLOQ)To be determined
Precision (% RSD) < 15% (< 20% at LLOQ)To be determined
Matrix Effect To be assessedTo be determined
Recovery Consistent and reproducibleTo be determined

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection PeakIntegration Peak Integration MSMS_Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

signaling_pathway_placeholder Analyte This compound Metabolism Metabolic Pathway (To be determined) Analyte->Metabolism BiologicalEffect Biological Effect (To be determined) Metabolism->BiologicalEffect

Caption: Placeholder for the metabolic pathway or signaling pathway of this compound.

References

Application Notes and Protocols: N-(2-Hydroxyethyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-Hydroxyethyl)acetamide and its derivatives in the synthesis of pharmaceuticals. This document details its application as a crucial intermediate in the production of non-ionic X-ray contrast agents and as a key structural motif in the development of novel anti-inflammatory and anticonvulsant drugs. Detailed experimental protocols and relevant biological signaling pathways are provided to support research and development in these areas.

Synthesis of Non-Ionic X-ray Contrast Agents

This compound derivatives are fundamental building blocks in the synthesis of several commercially successful non-ionic X-ray contrast agents, such as iopentol (B125893) and iohexol (B1672079). These agents are widely used in medical imaging to enhance the visibility of internal structures.[1][2] The core structure of these agents is a tri-iodinated benzene (B151609) ring, which provides radiopacity.[2] The hydrophilic side chains, often introduced using this compound derivatives, improve water solubility and reduce osmolality, leading to better patient tolerance.[1]

Application: Synthesis of Iopentol

Iopentol is a non-ionic, water-soluble radiocontrast agent.[1] The synthesis involves the N-alkylation of a 5-acetamido-2,4,6-triiodoisophthalamide intermediate.[3]

Experimental Protocol: N-alkylation Step in Iopentol Synthesis

This protocol describes the N-alkylation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide to yield iopentol.

Materials:

  • 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide ("5-Acetamide")

  • 1-chloro-3-methoxy-2-propanol (Alkylating agent)[3]

  • Propylene (B89431) glycol (Solvent)

  • Sodium methoxide (B1231860) (Base)

  • Butanol (Recrystallization solvent)

  • Hydrochloric acid (for quenching)

Procedure:

  • Dissolve the "5-Acetamide" intermediate in propylene glycol with the addition of sodium methoxide.

  • Heat the mixture to strip off the resulting methanol.

  • Cool the reaction mixture and add 1-chloro-3-methoxy-2-propanol.

  • Maintain the reaction at ambient temperature and monitor its progress by a suitable chromatographic technique (e.g., HPLC).

  • Once the reaction is complete, quench it by adding hydrochloric acid.[3]

  • Evaporate the reaction mixture to dryness.

  • Purify the crude iopentol by recrystallization from butanol to obtain the final product.[3]

Quantitative Data:

ParameterValueReference
Starting Material5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide[3]
Alkylating Agent1-chloro-3-methoxy-2-propanol[3]
SolventPropylene glycol[3]
BaseSodium methoxide[3]
PurificationRecrystallization from butanol[3]

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction N-Alkylation cluster_workup Work-up and Purification A Dissolve 5-Acetamide in propylene glycol with NaOMe B Heat to remove methanol A->B C Add 1-chloro-3-methoxy-2-propanol B->C D React at ambient temperature C->D E Monitor by HPLC D->E F Quench with HCl E->F Reaction complete G Evaporate to dryness F->G H Recrystallize from butanol G->H I Iopentol (Final Product) H->I

Workflow for the N-alkylation step in Iopentol synthesis.
Application: Synthesis of Iohexol

Iohexol is another widely used non-ionic, low-osmolar contrast agent.[4] Its synthesis also involves the N-alkylation of a 5-acetamido-2,4,6-triiodoisophthalamide intermediate, in this case with a 2,3-dihydroxypropyl group.[5][6]

Experimental Protocol: N-alkylation Step in Iohexol Synthesis

This protocol outlines the N-alkylation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide to produce iohexol.[5][7]

Materials:

Procedure:

  • Dissolve 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in a mixture of 2-(2-methoxyethoxy)ethanol and propylene glycol.[8]

  • Cool the reaction mixture to 18-25°C and slowly add an aqueous solution of sodium hydroxide.[8]

  • Increase the temperature to 40°C and stir for 2 hours.[8]

  • Slowly add 3-chloro-1,2-propanediol and stir for 24 hours.[8]

  • Cool the reaction mass to 25°C and add methanol.[8]

  • Adjust the pH to 4.5 and extract with chloroform.[8]

  • The aqueous layer containing crude iohexol is collected, and the solvent is distilled off.

  • The residue is slurried in isobutanol for purification to yield pure iohexol.[8]

Quantitative Data:

ParameterValueReference
Starting Material5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide[8]
Alkylating Agent3-chloro-1,2-propanediol[8]
Solvent2-(2-methoxyethoxy)ethanol and propylene glycol[8]
BaseSodium hydroxide[8]
Reaction Temperature40°C[8]
Reaction Time24 hours[8]
Purity (by HPLC)99.6%[7]

Mechanism of Action of Iodinated Contrast Agents:

Iodinated contrast agents work by absorbing X-rays more effectively than the surrounding tissues.[2] The high atomic number of iodine atoms in the molecule leads to greater X-ray attenuation, creating a higher contrast on radiographic images. This allows for clear visualization of blood vessels, organs, and other tissues.[2][9]

Synthesis of Anti-Inflammatory Agents

Derivatives of this compound, specifically N-(2-hydroxyphenyl)acetamide, have shown promising anti-inflammatory and anti-arthritic properties.[10][11] These compounds have been demonstrated to modulate key inflammatory signaling pathways.

Application: N-(2-hydroxyphenyl)acetamide as an Anti-Inflammatory Agent

N-(2-hydroxyphenyl)acetamide has been shown to reduce inflammation in animal models of arthritis by suppressing pro-inflammatory cytokines and modulating the RANK/RANKL and Toll-like receptor (TLR) signaling pathways.[12][13]

Signaling Pathway: Anti-inflammatory Action of N-(2-hydroxyphenyl)acetamide

N-(2-hydroxyphenyl)acetamide exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10][11] It also attenuates the RANK/RANKL signaling pathway, which is crucial for osteoclast differentiation and bone resorption, and suppresses TLR-2 and TLR-4, which are involved in the innate immune response and inflammation.[12][13][14]

G cluster_stimulus Inflammatory Stimulus cluster_receptors Receptor Activation cluster_drug Drug Action cluster_pathways Downstream Signaling cluster_response Cellular Response Stimulus Inflammatory Stimulus (e.g., Collagen, Adjuvant) TLR TLR-2 / TLR-4 Stimulus->TLR RANKL RANKL Stimulus->RANKL NFkB NF-κB Pathway TLR->NFkB MAPK MAPK Pathway (c-fos, c-jun) RANKL->MAPK Akt Akt Pathway RANKL->Akt Drug N-(2-hydroxyphenyl)acetamide Drug->TLR Inhibits Drug->RANKL Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Drug->Cytokines Reduces NFkB->Cytokines MAPK->Cytokines Akt->Cytokines Inflammation Inflammation & Bone Resorption Cytokines->Inflammation

Anti-inflammatory mechanism of N-(2-hydroxyphenyl)acetamide.

Synthesis of Anticonvulsant Agents

N-(2-hydroxyethyl)amide derivatives have been synthesized and evaluated for their anticonvulsant activities.[15][16] These compounds have shown efficacy in preclinical models, suggesting their potential as novel anti-epileptic drugs.

Application: N-(2-hydroxyethyl)amide Derivatives as Anticonvulsants

A series of N-(2-hydroxyethyl)amide derivatives have demonstrated significant anticonvulsant activity in the maximal electroshock (MES) test in mice, with a better protective index than the established drug valproate.[15]

Quantitative Data for Anticonvulsant Activity:

CompoundED₅₀ (mg/kg) (MES Test)TD₅₀ (mg/kg)Protective Index (PI)Reference
N-(2-hydroxyethyl)decanamide22.0599.827.5[15]
N-(2-hydroxyethyl)palmitamide23.3>1000>42.9[15]
N-(2-hydroxyethyl)stearamide20.5>1000>48.8[15]
Valproate (Reference)--1.6[15]

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)amide Derivatives

This protocol describes a general one-step synthesis of N-(2-hydroxyethyl)amide derivatives.[17]

Materials:

Procedure:

  • In a reaction vessel, combine the carboxylic acid and ethanolamine in a suitable solvent.

  • Add trimethylamine to the mixture.

  • Cool the reaction mixture and slowly add methyl chloroformate.

  • Allow the reaction to proceed at room temperature for 8-10 hours.

  • Monitor the reaction progress using a suitable analytical method (e.g., TLC).

  • Upon completion, perform an appropriate work-up, which may include extraction and washing.

  • Purify the product by crystallization or chromatography to obtain the desired N-(2-hydroxyethyl)amide derivative.

Experimental Workflow:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification A Carboxylic Acid E Combine Reactants in Solvent A->E B Ethanolamine B->E C Trimethylamine C->E D Methyl Chloroformate D->E F React at Room Temperature (8-10 hours) E->F G Monitor by TLC F->G H Work-up (Extraction, Washing) G->H Reaction complete I Crystallization / Chromatography H->I J N-(2-hydroxyethyl)amide (Final Product) I->J

General workflow for the synthesis of N-(2-hydroxyethyl)amide derivatives.

Potential Mechanism of Anticonvulsant Action:

While the exact mechanism is still under investigation, it is suggested that N-(2-hydroxyethyl)amide derivatives may exert their anticonvulsant effects by inhibiting GABA-α-oxoglutarate aminotransferase (GABA-T) and activating the GABAergic system.[17] This leads to an increase in the concentration of the inhibitory neurotransmitter GABA in the brain, which can suppress seizure activity.

References

Application Notes: N-(2-Hydroxyethyl)acetamide as a Versatile Precursor for Phenylethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(2-Hydroxyethyl)-2-phenylacetamide is a valuable synthetic intermediate primarily utilized as a precursor for N-(2-hydroxyethyl)phenylethylamine. This phenylethylamine derivative serves as a crucial building block in the development of more complex molecules and pharmaceuticals, owing to its structural motifs—a phenylacetamide core and a primary alcohol. The presence of the hydroxyl group offers a reactive handle for further functionalization, which is a significant advantage in synthetic design. This document provides detailed protocols for the synthesis of N-(2-Hydroxyethyl)-2-phenylacetamide and its subsequent reduction to the corresponding phenylethylamine, along with its potential application in the Pictet-Spengler reaction.

Synthesis of N-(2-Hydroxyethyl)-2-phenylacetamide

The most common and efficient method for preparing N-(2-Hydroxyethyl)-2-phenylacetamide is through the amidation of a phenylacetic acid derivative, such as an ester, with ethanolamine (B43304). This standard procedure is known to proceed with high yields.

Experimental Protocol: Amidation of Ethyl Phenylacetate (B1230308)

This protocol details the synthesis via aminolysis of an ester.

Materials:

  • Ethyl phenylacetate

  • Ethanolamine (2-Aminoethanol)

  • Toluene (B28343) or another suitable high-boiling solvent

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for recrystallization (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl phenylacetate (1.0 equivalent) and a molar excess of ethanolamine (1.2 to 3 equivalents). The use of excess ethanolamine helps drive the reaction to completion. A solvent such as toluene can be used, though the reaction can also be performed neat.

  • Reaction Conditions: Heat the mixture to reflux with constant stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete after several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanolamine and the ethanol (B145695) byproduct under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure N-(2-hydroxyethyl)-2-phenylacetamide as a crystalline solid. Alternatively, column chromatography on silica (B1680970) gel can be employed.

G cluster_start Reactants cluster_process Process cluster_workup Work-up & Purification cluster_end Product start1 Ethyl Phenylacetate (1 eq) process Reflux in Toluene start1->process start2 Ethanolamine (1.2-3 eq) start2->process workup Remove Excess Reagents (Reduced Pressure) process->workup purify Recrystallization or Column Chromatography workup->purify end_product N-(2-Hydroxyethyl)-2-phenylacetamide purify->end_product

Applications of N-(2-Hydroxyethyl)acetamide Derivatives in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While N-(2-Hydroxyethyl)acetamide itself sees limited direct application as a primary monomer in material science, its structural analogs, particularly N-(2-Hydroxyethyl)acrylamide (HEAA) and polymers derived from N-(2-hydroxyethyl)-L-aspartamide (PHEA), are pivotal in the development of advanced materials for biomedical applications. This document provides detailed application notes and protocols for these key derivatives, focusing on their use in hydrogels for controlled drug release and nanoparticles for targeted drug delivery.

Section 1: pH-Sensitive Hydrogels based on N-(2-Hydroxyethyl)acrylamide (HEAA)

HEAA is a hydrophilic monomer that is instrumental in the synthesis of biocompatible hydrogels. When copolymerized with monomers like acrylic acid (AA), it forms hydrogels with tunable pH-sensitivity, making them excellent candidates for targeted drug delivery systems.[1] These "smart" materials can undergo significant volume changes in response to pH variations in the surrounding environment, enabling the controlled release of encapsulated therapeutics.[2][3]

Application Notes

Poly(HEAA-co-AA) hydrogels are particularly promising for oral drug delivery, where the pH gradient of the gastrointestinal tract can be exploited to trigger drug release in a specific region, such as the intestines, while protecting the drug from the acidic environment of the stomach. The hydrophilicity imparted by HEAA enhances the water retention and biocompatibility of the hydrogel network.[3] The mechanical strength and swelling behavior of these hydrogels can be tailored by adjusting the molar ratio of the monomers and the concentration of the crosslinking agent.[2][4]

Quantitative Data

The performance of Poly(HEAA-co-AA) hydrogels is highly dependent on their composition. The following tables summarize key quantitative data from studies on these materials.

Table 1: Swelling Behavior of Poly(HEAA-co-AA) Hydrogels [3][5]

HEAA:AA Molar RatioEquilibrium Swelling Degree (ESD) at pH 1.68 (g/g)Equilibrium Swelling Degree (ESD) at pH 9.18 (g/g)
2:211.36112.79

Table 2: Mechanical Properties of Poly(HEAA-co-AA) Hydrogels [6]

HEAA:AA Molar RatioTensile Strength (kPa)
2:2> 60 (Improved compared to PAA hydrogels)
Experimental Protocols

Protocol 1: Synthesis of pH-Sensitive Poly(HEAA-co-AA) Hydrogels [2][3]

Materials:

  • N-(2-Hydroxyethyl)acrylamide (HEAA)

  • Acrylic acid (AA)

  • N,N'-Bis(acryloyl)cystamine (BAC) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Procedure:

  • Neutralization of Acrylic Acid: In an ice bath, dissolve a calculated amount of NaOH in deionized water. Slowly add acrylic acid to the NaOH solution to achieve the desired degree of neutralization.

  • Monomer Solution Preparation: To the neutralized acrylic acid solution, add the desired molar ratio of HEAA and the crosslinker (BAC).

  • Initiation: Add the initiator (APS) to the monomer mixture and stir until it becomes viscous.

  • Polymerization: Pour the viscous solution into a mold and allow it to polymerize at a specific temperature for a set duration.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water periodically to remove unreacted components.[2]

  • Drying: Dry the purified hydrogel in a vacuum oven at 40°C until a constant weight is achieved.[2]

Protocol 2: Characterization of Swelling Behavior [7][8]

Procedure:

  • Immerse a pre-weighed dry hydrogel sample in buffer solutions of different pH values (e.g., pH 1.68 and pH 9.18).

  • Allow the hydrogel to swell at a constant temperature (e.g., 37°C).

  • At regular intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it.

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the Equilibrium Swelling Degree (ESD) using the formula: ESD (g/g) = (Weight of swollen hydrogel - Weight of dry hydrogel) / Weight of dry hydrogel

Protocol 3: In Vitro Drug Release Study [2][9]

Procedure:

  • Drug Loading: Immerse a dry hydrogel sample in a solution of the model drug (e.g., doxorubicin) in a suitable buffer and allow it to swell to equilibrium.

  • Release Study: Place the drug-loaded hydrogel in a release medium (e.g., simulated gastric fluid at pH 1.2 and simulated intestinal fluid at pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing Neutralization Neutralization of Acrylic Acid Monomer_Mix Monomer and Crosslinker Addition (HEAA + BAC) Neutralization->Monomer_Mix Initiation Initiator Addition (APS) Monomer_Mix->Initiation Polymerization Polymerization in Mold Initiation->Polymerization Purification Purification in Deionized Water Polymerization->Purification Drying Drying in Vacuum Oven Purification->Drying

Fig. 1: Experimental workflow for the synthesis of Poly(HEAA-co-AA) hydrogels.

Drug_Release_Mechanism Low_pH Low pH (Stomach) -COOH groups protonated Collapsed Collapsed Hydrogel (Low Swelling) Drug is retained Low_pH->Collapsed Leads to High_pH High pH (Intestine) -COO- groups deprotonated Swollen Swollen Hydrogel (High Swelling) Drug is released High_pH->Swollen Leads to Collapsed->Swollen pH increase PHEA_Drug_Delivery cluster_synthesis Synthesis cluster_formulation Nanoparticle Formulation PHEA PHEA Polymer Conjugation Conjugation PHEA->Conjugation FA Folic Acid (Targeting Ligand) FA->Conjugation PHEA_FA PHEA-FA Conjugate Conjugation->PHEA_FA Self_Assembly Self-Assembly (Nanoprecipitation) PHEA_FA->Self_Assembly Drug Hydrophobic Drug Drug->Self_Assembly Nanoparticle Drug-Loaded Targeted Nanoparticle Self_Assembly->Nanoparticle Cellular_Uptake Nanoparticle PHEA-FA Nanoparticle Cell Cancer Cell (Folate Receptor Overexpression) Nanoparticle->Cell Binding to Folate Receptor Endocytosis Receptor-Mediated Endocytosis Cell->Endocytosis Internalization Drug_Release Intracellular Drug Release Endocytosis->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols: N-(2-Hydroxyethyl)acetamide as a Humectant in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-(2-Hydroxyethyl)acetamide, also known as Acetamide MEA, is a versatile and effective humectant for use in a wide range of cosmetic and personal care formulations. Its primary function is to attract and retain moisture in the upper layers of the skin, thereby enhancing skin hydration and improving its overall appearance and feel.[1][2] These application notes provide an overview of its properties, benefits, and use in cosmetic formulations.

Overview and Key Benefits

This compound is a synthetic aliphatic amide that functions as a skin conditioning agent and humectant.[1] It is a clear, viscous liquid, typically supplied as an aqueous solution.[3] Its chemical structure, containing both hydroxyl and amide groups, allows for effective hydrogen bonding with water molecules, making it an excellent moisturizer.

Key benefits include:

  • Superior Humectancy: this compound has been reported to possess higher humectant properties than glycerin, a commonly used humectant in cosmetics. It is claimed to hold 65% more water than glycerin, leading to enhanced skin hydration.[3]

  • Improved Skin Feel: Formulations containing this compound can offer a less tacky and greasy feel compared to those with high concentrations of glycerin.

  • Enhanced Hair Properties: In hair care applications, it acts as a conditioning agent, improving the body, suppleness, and sheen of the hair. It can also help improve the texture of hair damaged by chemical treatments.[1]

  • Good Compatibility: It is compatible with a wide range of cosmetic ingredients, including anionic, cationic, and nonionic surfactants, and is stable over a broad pH range.[3]

  • Safety Profile: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed this compound and concluded that it is safe for use in rinse-off products and in leave-on products at concentrations up to 7.5%.[4][5]

Applications in Cosmetic Formulations

This compound can be incorporated into various cosmetic products, including:

  • Skincare: Moisturizers, lotions, creams, serums, and facial masks.

  • Haircare: Shampoos, conditioners, hair treatments, and styling products.[1][3]

  • Bath Products: Bubble baths and body washes.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the properties and efficacy of this compound.

PropertyValue/FindingSource
Humectancy vs. Glycerin Holds 65% more water than glycerin.Ataman Kimya[3]
Recommended Use Level (Leave-on) Up to 7.5%CIR Expert Panel[4][5]
Recommended Use Level (Rinse-off) As per current practice of useCIR Expert Panel[4][5]
Acute Dermal Toxicity (Rabbit) No deaths following exposure of 20 ml/kg.CIR Expert Panel[4]
Ocular Irritation (Rabbit) Non-irritating at 70% and in formulations with 1.3%.CIR Expert Panel[4]
Skin Irritation (Rabbit) Mild irritation after 24-hour exposure to undiluted substance.CIR Expert Panel[4]
Sensitization (Guinea Pig) Non-sensitizer at 5.0%.CIR Expert Panel[4]
Human Sensitization No primary irritation or sensitization at 7.5% in a repeated insult patch test.CIR Expert Panel[1]

Experimental Protocols

Detailed methodologies for evaluating the efficacy of this compound as a humectant in cosmetic formulations are provided below.

Protocol for In-Vivo Evaluation of Skin Hydration and Transepidermal Water Loss (TEWL)

This protocol outlines the procedure for assessing the short-term and long-term effects of a cosmetic formulation containing this compound on skin hydration and barrier function.

2.1.1. Objective: To quantify the change in skin surface hydration and TEWL after the application of a test formulation compared to a control.

2.1.2. Materials and Instruments:

  • Test formulation containing this compound.

  • Control formulation (vehicle base without the active ingredient).

  • Corneometer® (e.g., CM 825) for skin hydration measurement.[6][7]

  • Tewameter® (e.g., TM 300 or TM Hex) for TEWL measurement.[6][7]

  • Volumetric syringe or micropipette for product application.

  • Skin marking pen.

  • Controlled environment room (temperature: 20 ± 2°C, relative humidity: 50 ± 5%).

2.1.3. Volunteer Selection:

  • A panel of healthy volunteers (typically n=20-30) with dry to normal skin types.

  • Exclusion criteria: skin diseases, allergies to cosmetic ingredients, recent use of topical medications on the test area.

  • Informed consent must be obtained from all participants.

2.1.4. Procedure:

  • Acclimatization: Volunteers acclimatize in the controlled environment room for at least 30 minutes before measurements.[8]

  • Test Site Demarcation: Mark out test areas (e.g., 2x2 cm squares) on the volar forearm of each volunteer. Assign sites for the test formulation, control formulation, and an untreated control area in a randomized manner.

  • Baseline Measurements:

    • Measure and record the baseline skin hydration of each test site using the Corneometer®. Take three readings per site and calculate the average.[8]

    • Measure and record the baseline TEWL of each test site using the Tewameter®. Allow the probe to stabilize on the skin for approximately 30-60 seconds before recording the value. Take one to three readings per site and average the results.[6]

  • Product Application:

    • Apply a standardized amount of the test and control formulations (e.g., 2 mg/cm²) to their respective test sites.[6]

    • Spread the product evenly within the marked area using a finger cot or glass rod.[8]

  • Post-Application Measurements:

    • Short-term: Repeat the skin hydration and TEWL measurements at specified time points after application, such as 1, 2, 4, and 8 hours.

    • Long-term: For multi-day studies, instruct volunteers to apply the products twice daily. Take measurements at baseline and on subsequent visits (e.g., day 7, 14, and 28).[8]

  • Data Analysis:

    • Calculate the mean and standard deviation for skin hydration and TEWL values at each time point for each treatment group.

    • Perform statistical analysis (e.g., paired t-test or ANOVA) to determine significant differences between the test formulation, control, and baseline values.

Protocol for Sensory Panel Evaluation of Cosmetic Formulations

This protocol describes the methodology for assessing the sensory attributes of a cosmetic formulation containing this compound.

2.2.1. Objective: To evaluate and compare the sensory characteristics (e.g., texture, feel, and after-feel) of a formulation with this compound against a control.

2.2.2. Materials:

  • Test formulation.

  • Control/benchmark formulation.

  • Standardized application tools (e.g., spatulas).

  • Individual testing booths with controlled lighting and temperature.

  • Sensory evaluation questionnaires with appropriate rating scales (e.g., 10-point line scale).

  • Water and neutral crackers for palate cleansing (if applicable).

2.2.3. Panelist Selection:

  • A panel of trained sensory experts or a larger panel of target consumers (typically n=30-50).

  • Panelists should be familiar with evaluating the specific product type (e.g., facial moisturizers).

2.2.4. Procedure:

  • Panelist Briefing: Provide clear instructions to the panelists on the evaluation procedure and the attributes to be assessed.

  • Sample Presentation: Present the test and control samples in a blinded and randomized order to prevent bias. Samples should be coded with random three-digit numbers.

  • Product Evaluation:

    • Instruct panelists to apply a standardized amount of each product to a designated area of their skin (e.g., back of the hand or forearm).

    • Panelists evaluate and rate various sensory attributes at different stages:

      • Initial Feel (Pick-up and Rub-out): Texture, thickness, spreadability, slipperiness.

      • Feel During Application: Absorption speed, stickiness, greasiness.

      • After-Feel (Immediate and after 5-10 minutes): Residue, smoothness, softness, hydration perception.

  • Data Collection: Panelists record their ratings on the provided questionnaires.

  • Data Analysis:

    • Calculate the mean scores for each sensory attribute for both formulations.

    • Use statistical methods (e.g., ANOVA, t-tests) to identify significant differences in sensory perception between the test and control products.

    • Visualize the results using spider web plots for a clear comparison of the sensory profiles.

Visualizations

Mechanism of Action: Humectancy and Skin Barrier Support

G cluster_0 Atmosphere cluster_1 Stratum Corneum cluster_2 Viable Epidermis Atmospheric Water Atmospheric Water N-Acetyl-Ethanolamine This compound Atmospheric Water->N-Acetyl-Ethanolamine Binds Bound Water Bound Water N-Acetyl-Ethanolamine->Bound Water Holds Corneocytes Corneocytes Bound Water->Corneocytes Hydrates Lipid Bilayer Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) Epidermal Water Epidermal Water Epidermal Water->N-Acetyl-Ethanolamine Binds

Caption: Mechanism of this compound as a humectant.

Experimental Workflow: In-Vivo Skin Hydration and TEWL Study

G cluster_0 Pre-Study cluster_1 Measurement Phase cluster_2 Analysis A Volunteer Recruitment & Informed Consent B Acclimatization (30 min in controlled environment) A->B C Baseline Measurements (Corneometer & Tewameter) B->C D Randomized Product Application (Test, Control, Untreated) C->D E Post-Application Measurements (e.g., 1h, 2h, 4h, 8h) D->E F Long-term Measurements (e.g., Day 7, 14, 28) E->F For long-term studies G Data Collection & Compilation E->G F->G H Statistical Analysis (e.g., ANOVA, t-test) G->H I Results Interpretation & Reporting H->I

Caption: Workflow for in-vivo skin hydration and TEWL evaluation.

Logical Relationship: Factors Influencing Skin Hydration

G cluster_0 Intrinsic Factors cluster_1 Extrinsic Factors cluster_2 Humectant Action A Skin Hydration B Natural Moisturizing Factor (NMF) B->A Increases C Lipid Bilayer Integrity C->A Maintains (reduces TEWL) D Environmental Humidity D->A Influences E Topical Formulations E->A Improves F This compound F->E Is a key component of

Caption: Key factors influencing overall skin hydration.

References

Application Notes and Protocols for the Reduction of N-(2-Hydroxyethyl)acetamide to 2-Amino-N-(2-hydroxyethyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the chemical reduction of N-(2-Hydroxyethyl)acetamide to its corresponding amine, 2-amino-N-(2-hydroxyethyl)ethan-1-amine. This transformation is a crucial step in various synthetic pathways, particularly in the development of pharmaceuticals and other fine chemicals where the resulting amino alcohol is a key building block. The presence of a free hydroxyl group in the starting material necessitates careful selection of the reducing agent to ensure chemoselectivity and high yield. This application note outlines two effective methods for this reduction, employing Lithium Aluminum Hydride (LAH) and Borane Thetrahydrofuran complex (BH3·THF), respectively.

Data Presentation

The following table summarizes the quantitative data for the two primary methods of reducing this compound. These values are representative and may vary based on experimental scale and conditions.

ParameterLithium Aluminum Hydride (LAH) MethodBorane-THF Complex Method
Reducing Agent LiAlH₄BH₃·THF
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Stoichiometry (Amide:Reagent) 1 : 1.5 - 2.01 : 2.0 - 2.5
Reaction Temperature 0 °C to reflux0 °C to reflux
Reaction Time 4 - 12 hours6 - 18 hours
Typical Yield 75 - 90%80 - 95%
Purity (after purification) >98%>98%
Workup Procedure Fieser Workup (sequential addition of H₂O, NaOH solution, and H₂O)Methanol quench followed by aqueous workup
Purification Method Distillation or Column ChromatographyDistillation or Column Chromatography

Signaling Pathways and Logical Relationships

The reduction of an amide to an amine is a fundamental transformation in organic synthesis. The general pathway involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide, followed by the elimination of the oxygen atom.

G cluster_0 Amide Reduction Pathway amide This compound (Starting Material) reducing_agent Reducing Agent (e.g., LiAlH₄ or BH₃·THF) amide->reducing_agent 1. Hydride Addition intermediate Tetrahedral Intermediate reducing_agent->intermediate amine 2-Amino-N-(2-hydroxyethyl)ethan-1-amine (Product) reducing_agent->amine iminium Iminium Ion Intermediate (for LAH reduction) intermediate->iminium Elimination of Oxygen amine_borane Amine-Borane Complex (for Borane reduction) intermediate->amine_borane Coordination & Reduction iminium->reducing_agent 2. Hydride Addition amine_borane->amine Hydrolysis

Caption: General reaction pathway for the reduction of this compound.

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of this compound using the powerful reducing agent, Lithium Aluminum Hydride.[1][2] Due to the high reactivity of LAH, especially with protic groups like hydroxyls, this procedure must be carried out under strictly anhydrous conditions and with appropriate safety precautions.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (anhydrous)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (B1210297) (for quenching)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled and flame-dried. The system is allowed to cool to room temperature under a stream of inert gas.

  • Reagent Addition: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of Lithium Aluminum Hydride powder under a positive pressure of inert gas. The resulting suspension is stirred and cooled to 0 °C in an ice bath.

  • Substrate Addition: this compound is dissolved in a minimal amount of anhydrous THF in the dropping funnel. This solution is then added dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup (Fieser Method): [3]

    • After the reaction is complete (typically 4-12 hours), the flask is cooled to 0 °C in an ice bath.

    • Excess LAH is quenched by the slow, dropwise addition of ethyl acetate until gas evolution ceases.

    • Following the Fieser workup procedure, for every 'x' grams of LAH used, 'x' mL of water is slowly added, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water.

    • The resulting granular precipitate is stirred at room temperature for 15-30 minutes.

  • Isolation and Purification:

    • The solid is removed by filtration, and the filter cake is washed thoroughly with THF.

    • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-amino-N-(2-hydroxyethyl)ethan-1-amine.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane (B109758)/methanol with a small percentage of ammonium (B1175870) hydroxide).

Protocol 2: Reduction using Borane-Tetrahydrofuran (BH₃·THF) Complex

This protocol offers a milder alternative to the LAH reduction, often providing better chemoselectivity and easier workup.[4][5]

Materials:

  • This compound

  • Borane-Tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Deionized Water

  • Sodium Hydroxide (for pH adjustment)

  • Sodium Chloride (for brine)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. The system is flushed with inert gas.

  • Substrate Addition: this compound is dissolved in anhydrous THF and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: The Borane-THF complex solution is added dropwise from the dropping funnel to the stirred solution of the amide at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 6-18 hours).

  • Workup:

    • The reaction flask is cooled to 0 °C.

    • The reaction is quenched by the slow, dropwise addition of methanol. Vigorous gas evolution will be observed.

    • After the gas evolution ceases, the solvent is removed under reduced pressure.

    • The residue is dissolved in water, and the pH is adjusted to >12 with a concentrated NaOH solution to liberate the free amine.

  • Isolation and Purification:

    • The aqueous solution is extracted several times with dichloromethane or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure to afford the crude 2-amino-N-(2-hydroxyethyl)ethan-1-amine.

    • Purification is achieved by vacuum distillation or column chromatography as described in Protocol 1.

Experimental Workflow Diagram

G cluster_0 Experimental Workflow start Start setup Reaction Setup (Anhydrous, Inert Atmosphere) start->setup reagents Add Reducing Agent (LAH or BH₃·THF) to Solvent setup->reagents substrate Add this compound Solution Dropwise reagents->substrate reaction Reaction at Appropriate Temperature substrate->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Reaction Workup (Quenching & Extraction) monitor->workup Reaction Complete purification Purification (Distillation or Chromatography) workup->purification product Pure 2-Amino-N-(2-hydroxyethyl)ethan-1-amine purification->product

Caption: A generalized workflow for the reduction of this compound.

References

Application Notes: The Acetamide Scaffold in the Development of Bioactive Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acetamide (B32628) functional group is a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold in the design of novel therapeutic agents.[1] Its structural simplicity, featuring a carbonyl group adjacent to a nitrogen atom, allows it to act as a stable, neutral hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. The N-(2-hydroxyethyl)acetamide moiety, in particular, combines the classic acetamide group with a hydrophilic hydroxyl group, which can enhance solubility and provide an additional point of interaction for target binding or metabolic modification.[2] While direct and extensive biological data on this compound itself is limited, the broader class of N-substituted acetamide derivatives has yielded potent bioactive molecules across various therapeutic areas, including inflammation, cancer, and infectious diseases.[1][2][3]

Key Applications and Therapeutic Potential

The strategic incorporation of the acetamide scaffold has led to the development of several classes of bioactive compounds:

  • Receptor Antagonists: N-substituted acetamide derivatives have been successfully developed as potent and selective antagonists for receptors involved in inflammatory responses. A notable example is the development of antagonists for the P2Y14 receptor (P2Y14R), a G-protein coupled receptor implicated in inflammatory diseases like gout.[1][4]

  • Enzyme Inhibitors: By modifying the substituents on the acetamide nitrogen and the acetyl group, researchers have created potent inhibitors for various enzymes. This includes inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and heme oxygenase-1 (HO-1) for cancer therapy.[1][3]

  • Antimicrobial Agents: The acetamide framework has been integrated into molecules demonstrating significant efficacy against various bacterial and tubercular strains.[3]

  • Anticonvulsant Agents: Compounds featuring an aminoacetamide core have shown significant activity in animal models of seizures, potentially by interacting with neuronal voltage-dependent sodium channels.[5]

This document provides detailed protocols and data related to the synthesis and evaluation of N-substituted acetamide derivatives, using P2Y14R antagonists as a primary example.

Quantitative Data Summary

The following tables summarize quantitative bioactivity data for representative acetamide derivatives from various studies. This data is illustrative of the potency that can be achieved with this scaffold.

Table 1: P2Y14 Receptor (P2Y14R) Antagonist Activity Data based on a study of novel N-substituted acetamide derivatives.[4]

Compound IDStructureTargetBioactivity (IC₅₀)Bioavailability (F)
I-17 N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamideP2Y₁₄R0.6 nM75%

Table 2: Anticonvulsant Activity of Structurally Related N-(2-hydroxyethyl) Amides Data from analogous compounds demonstrating the potential of the N-hydroxyethylamide scaffold.[6]

CompoundTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)
N-(2-hydroxyethyl) cinnamamideMaximal Electroshock (MES) Test (mice)17.7154.98.75

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Acetamide Derivatives

This protocol describes a general method for the amide coupling reaction used to synthesize N-substituted acetamide derivatives, such as those targeting the P2Y14 receptor.[1]

Objective: To synthesize an N-substituted acetamide derivative via the coupling of a carboxylic acid and an amine.

Materials:

  • Substituted phenoxyacetic acid (1.0 eq)

  • Substituted amine (e.g., 1-aminoindane or a substituted benzimidazole) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (B128534) (1.2 eq, if starting from an amine salt)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Acid Activation: Dissolve the substituted phenoxyacetic acid (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature (20-25°C) for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated acid mixture, add a solution of the desired amine (1.0 eq) in anhydrous DCM. If the amine is in its hydrochloride salt form, add triethylamine (1.2 eq) to liberate the free base.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3][5]

  • Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to obtain the pure N-substituted acetamide derivative.[5]

Protocol 2: In Vitro Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the effect of a synthesized compound on cell viability, a crucial step in early drug development.[2]

Objective: To determine the cytotoxicity (IC₅₀) of a synthesized acetamide derivative on a specific cell line.

Materials:

  • Cancer cell line (e.g., J774.A1 macrophages, MDA-MB-436)[7][8]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized acetamide derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • 96-well microplates

  • Positive control (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).[9] Create serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and replace it with fresh medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and a positive control.

  • Incubation: Incubate the plates for an additional 48-72 hours.[2]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations: Workflows and Signaling Pathways

Caption: General experimental workflow from synthesis to biological evaluation.

// Nodes Ligand [label="UDP-Glucose\n(Agonist)"]; P2Y14R [label="P2Y14 Receptor"]; Inhibitor [label="Acetamide Derivative\n(e.g., Compound I-17)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_Protein [label="Gαi/o Protein"]; NLRP3 [label="NLRP3 Inflammasome"]; Caspase1 [label="Caspase-1"]; GSDMD [label="Gasdermin D (GSDMD)"]; Pro_IL1B [label="Pro-IL-1β"]; IL1B [label="IL-1β (Inflammation)"]; Pyroptosis [label="Cell Pyroptosis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Ligand -> P2Y14R [label="Activates"]; Inhibitor -> P2Y14R [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; P2Y14R -> G_Protein [label="Activates"]; G_Protein -> NLRP3 [label="Activates"]; NLRP3 -> Caspase1 [label="Activates"]; Caspase1 -> Pro_IL1B [label="Cleaves"]; Caspase1 -> GSDMD [label="Cleaves"]; Pro_IL1B -> IL1B; GSDMD -> Pyroptosis; IL1B -> Pyroptosis [style=dashed];

} }

Caption: P2Y14R-mediated NLRP3/GSDMD inflammatory signaling pathway.[4]

References

N-(2-Hydroxyethyl)acetamide: An Exploratory Guide for Potential Buffering Applications in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed exploration of N-(2-Hydroxyethyl)acetamide for its potential use as a biological buffer in biochemical and drug development research. Currently, this compound is not widely documented as a primary buffering agent in scientific literature. These application notes aim to provide researchers with its known physicochemical properties, a hypothetical protocol to determine its buffering capacity, and a comparative analysis with established biological buffers such as Tris and HEPES.

Introduction

Maintaining a stable pH is critical for the success of most biochemical and cellular assays. Biological buffers are essential reagents that resist changes in pH, ensuring the stability and activity of proteins, enzymes, nucleic acids, and other biomolecules. While a variety of buffering agents are well-established, the exploration of novel buffers with unique properties can be advantageous for specific experimental conditions.

This compound, also known as N-Acetylethanolamine, is a chemical compound with the formula C4H9NO2.[1] While its application as a primary biological buffer is not established, its structure, containing a hydroxyl group and an amide linkage, suggests it may possess some buffering capacity. This document serves as a resource for researchers interested in investigating the potential of this compound as a buffering agent.

Physicochemical Properties

A summary of the known properties of this compound is presented below. It is important to note the absence of a documented pKa value, which is a critical parameter for a buffer.

PropertyValueReference(s)
CAS Number 142-26-7[1]
Molecular Formula C4H9NO2[1]
Molecular Weight 103.12 g/mol [1]
Synonyms N-Acetylethanolamine, 2-Acetamidoethanol[1][2]
Appearance Data not available
Solubility Data not available
pKa Not Reported

Hypothetical Protocol: Determination of pKa and Buffering Range

For researchers wishing to explore the buffering potential of this compound, the following protocol outlines a standard method for determining its acid dissociation constant (pKa) and effective buffering range.

Objective: To determine the pKa of this compound and its effective buffering range.

Materials:

  • This compound

  • Deionized water (DI H2O)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Glass beakers and burettes

Procedure:

  • Preparation of this compound Solution:

    • Prepare a 0.1 M solution of this compound by dissolving 1.0312 g of the compound in 80 mL of DI H2O.

    • Gently stir the solution until the solid is completely dissolved.

    • Adjust the final volume to 100 mL with DI H2O.

  • Titration with HCl:

    • Place 50 mL of the 0.1 M this compound solution in a beaker with a magnetic stir bar.

    • Place the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.

    • Record the initial pH of the solution.

    • Slowly add 0.5 mL increments of 0.1 M HCl from a burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH drops significantly and then stabilizes at a low value.

  • Titration with NaOH:

    • Repeat the titration process with a fresh 50 mL of the 0.1 M this compound solution, this time titrating with 0.1 M NaOH.

    • Add 0.5 mL increments of NaOH and record the pH after each addition until the pH stabilizes at a high value.

  • Data Analysis:

    • Plot the pH values against the volume of HCl and NaOH added. This will generate two titration curves.

    • The pKa is the pH at the half-equivalence point, where half of the buffer is in its protonated or deprotonated form. This corresponds to the midpoint of the steepest part of the titration curve.

    • The effective buffering range is generally considered to be pKa ± 1 pH unit.

G Workflow for pKa Determination cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare 0.1 M this compound titrate_hcl Titrate with 0.1 M HCl prep_solution->titrate_hcl titrate_naoh Titrate with 0.1 M NaOH prep_solution->titrate_naoh plot_data Plot pH vs. Volume of Titrant titrate_hcl->plot_data titrate_naoh->plot_data determine_pka Determine pKa from Titration Curve plot_data->determine_pka define_range Define Buffering Range (pKa ± 1) determine_pka->define_range

Workflow for pKa Determination

Comparative Analysis with Established Biological Buffers

To provide context, the properties of two widely used biological buffers, Tris and HEPES, are summarized below.

PropertyTrisHEPES
Full Name Tris(hydroxymethyl)aminomethane4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid
CAS Number 77-86-17365-45-9
Molecular Weight 121.14 g/mol 238.30 g/mol
pKa at 25°C 8.17.5
Buffering pH Range 7.0 - 9.06.8 - 8.2
Key Features Primary amine, cost-effective, widely used in molecular biology.[3][4][5][6][7]Zwitterionic, low metal ion binding, good for cell culture.[8][9][]

Protocols for Established Buffers

Preparation of 1 M Tris-HCl Stock Solution (pH 8.0)

Materials:

  • Tris base (Tris(hydroxymethyl)aminomethane)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water (DI H2O)

  • Calibrated pH meter

Procedure:

  • Dissolve 121.14 g of Tris base in approximately 800 mL of DI H2O.

  • Stir the solution until the Tris base is completely dissolved.

  • Adjust the pH to 8.0 by slowly adding concentrated HCl while monitoring with a pH meter.

  • Once the desired pH is reached, add DI H2O to a final volume of 1 L.

  • Sterilize by autoclaving or filtration.

Preparation of 1 M HEPES Stock Solution (pH 7.4)

Materials:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Sodium Hydroxide (NaOH) pellets or a concentrated NaOH solution

  • Deionized water (DI H2O)

  • Calibrated pH meter

Procedure:

  • Dissolve 238.3 g of HEPES in approximately 800 mL of DI H2O.

  • Stir the solution until the HEPES is completely dissolved.

  • Adjust the pH to 7.4 by adding NaOH.

  • Once the desired pH is reached, add DI H2O to a final volume of 1 L.

  • Sterilize by filtration (autoclaving is not recommended for HEPES).[11]

Application in a Generic Enzyme Assay

The following diagram illustrates the general workflow of using a buffer in a typical enzyme kinetics assay. Should this compound be found to have a suitable buffering range, it could potentially be substituted for the generic "Buffer" in this workflow.

G General Workflow of an Enzyme Assay cluster_setup Assay Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) assay_mix Prepare Assay Mixture (Buffer, Enzyme) reagents->assay_mix initiate Initiate Reaction (Add Substrate) assay_mix->initiate incubate Incubate at Optimal Temperature initiate->incubate measure Measure Product Formation (e.g., Spectrophotometry) incubate->measure analyze Analyze Data (Determine Enzyme Activity) measure->analyze

General Workflow of an Enzyme Assay

Conclusion

While this compound is not a commonly recognized biological buffer, its chemical structure warrants investigation into its potential buffering properties. This document provides a framework for researchers to characterize its pKa and buffering range. By comparing its properties to well-established buffers like Tris and HEPES, scientists can make informed decisions about its suitability for specific biochemical assays. Further experimental validation is required to establish this compound as a viable buffering agent in the life sciences.

References

Troubleshooting & Optimization

Technical Support Center: N-(2-Hydroxyethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the synthesis of N-(2-Hydroxyethyl)acetamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Ineffective Carboxylic Acid Activation: The coupling agent (e.g., DCC, EDC) may be old, hydrolyzed, or insufficient. 2. Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate. 3. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 4. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of acetic acid, ethanolamine (B43304), and coupling agents. 5. Ammonium (B1175870) Salt Formation: Acetic acid and ethanolamine can form a stable ammonium carboxylate salt, which may require higher temperatures to dehydrate to the amide.1. Use fresh or properly stored coupling agents. Consider using a more efficient coupling system like EDC/HOBt.[1] 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time or consider gentle heating.[1] 4. Ensure accurate measurement of all reagents. A slight excess of the amine or coupling agent might be beneficial.[1] 5. For direct thermal amidation, ensure the temperature is sufficient to drive off water (typically 180-200°C). The use of a Dean-Stark trap can be beneficial.[2]
Presence of Significant Side Products (Multiple Spots on TLC) 1. O-Acylation: The hydroxyl group of ethanolamine reacts with the activated acetic acid to form an ester byproduct (2-aminoethyl acetate). 2. N,O-Diacylation: Both the amine and hydroxyl groups of ethanolamine react to form a di-acylated byproduct. 3. Formation of N-acylurea: If using a carbodiimide (B86325) coupling agent like DCC, the O-acylisourea intermediate can rearrange to form an N-acylurea byproduct.1. The amino group is generally more nucleophilic than the hydroxyl group. However, to minimize this side reaction, consider using a slight excess of ethanolamine. 2. Control the stoichiometry by using a slight excess of ethanolamine relative to the acetic acid derivative.[2] 3. Maintain a low reaction temperature (e.g., 0°C to room temperature) and consider using additives like 1-hydroxybenzotriazole (B26582) (HOBt) to trap the reactive intermediate.
Product is an Oil or Discolored 1. Presence of Impurities: Residual starting materials, byproducts, or solvents can prevent crystallization and cause discoloration. 2. Degradation: The product may have degraded due to excessive heat or prolonged exposure to acidic/basic conditions.1. Purify the crude product using column chromatography on silica (B1680970) gel. Recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) can also be effective.[1] 2. Avoid high temperatures during the reaction and purification steps.
Difficulty in Purifying the Final Product 1. Co-elution of Amide and Ester Byproducts: The amide product and the O-acylated ester byproduct may have similar polarities, making separation by column chromatography challenging. 2. Product Loss During Workup: The product may be lost during aqueous extraction steps due to its water solubility.1. Optimize the solvent system for column chromatography to improve separation. A gradient elution from a non-polar to a more polar solvent system is often effective. 2. Avoid strongly acidic or basic conditions during the aqueous workup. Ensure the pH of the aqueous layer is optimized for the extraction of the amide into the organic phase.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common laboratory-scale synthetic routes involve the reaction of an acetic acid derivative with ethanolamine. The primary methods include:

  • Direct Thermal Amidation: This method involves heating acetic acid and ethanolamine, often at high temperatures (180-200°C), to drive off water and form the amide.[2] While atom-economical, it may require harsh conditions.

  • Coupling Agent-Mediated Amidation: This is a widely used method that employs coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid at room temperature, allowing for milder reaction conditions.[1] The use of additives like 1-hydroxybenzotriazole (HOBt) can further improve yields.[1]

  • Aminolysis of an Ester: Reacting an ester of acetic acid, such as ethyl acetate, with ethanolamine can also yield the desired amide. This reaction may require heating to proceed at a reasonable rate.[2]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of the starting materials and the formation of the product.

Q3: What are the best practices for purifying the final product?

A3: The purification strategy depends on the nature of the impurities. A standard workup involves washing the reaction mixture with a mild acid and base to remove unreacted starting materials and byproducts.[1] For higher purity, the most common methods are:

  • Column Chromatography: Flash column chromatography using silica gel is a standard and effective method for separating the product from byproducts. A gradient of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) is often effective.

  • Recrystallization: This technique is useful for removing small amounts of impurities and obtaining a crystalline product. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

Q4: What are the main side reactions to be aware of?

A4: The primary side reactions stem from the bifunctional nature of ethanolamine, which contains both a primary amine and a primary alcohol. Key side reactions include:

  • O-Acylation: Formation of the ester byproduct, 2-aminoethyl acetate.

  • N,O-Diacylation: Reaction of both the amine and hydroxyl groups of ethanolamine.

Controlling the stoichiometry and reaction conditions can help minimize these side reactions.

Data Presentation

The following table summarizes the typical yields for different synthetic methods for this compound and related compounds.

Synthesis MethodReagents/CatalystTypical Yield (%)AdvantagesDisadvantages
Direct Thermal Amidation Acetic Acid, Ethanolamine60-90% (conversion)Atom-economical, no coupling agents needed.Requires high temperatures, potential for side reactions and degradation.
Coupling Agent-Mediated (EDC/HOBt) Acetic Acid, Ethanolamine, EDC, HOBt70-95% (estimated)[1]High yield, mild reaction conditions, water-soluble byproducts for easy removal.[1]Higher cost due to reagents.
Coupling Agent-Mediated (DCC/HOBt) Acetic Acid, Ethanolamine, DCC, HOBt60-80% (estimated)[3]High yield, mild reaction conditions.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[1]
Aminolysis of Ester Ethyl Acetate, EthanolamineModerate to HighReadily available starting materials.May require elevated temperatures and can result in a mixture of N- and O-acylated products.[2]

Note: Yields are generalized from similar amide coupling reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol: Synthesis of this compound via EDC/HOBt Coupling

This protocol describes a common and effective method for the synthesis of this compound using EDC and HOBt as coupling agents.

Materials:

  • Acetic Acid

  • Ethanolamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve acetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Addition of Amine: Add ethanolamine (1.1 eq) to the solution.

  • Addition of Coupling Agent: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (acetic acid) is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product (e.g., by NMR, MS).

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents AceticAcid Acetic Acid ActivatedEster Activated Ester Intermediate AceticAcid->ActivatedEster + EDC/HOBt Ethanolamine Ethanolamine Product This compound Ethanolamine->Product EDC EDC Byproduct Water-soluble Byproducts EDC->Byproduct HOBt HOBt ActivatedEster->Product + Ethanolamine

Caption: Reaction pathway for EDC/HOBt mediated synthesis.

Troubleshooting_Workflow Start Low Yield in Synthesis CheckReagents Check Reagent Quality (Freshness, Anhydrous) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Review Reaction Conditions (Time, Temperature) ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckStoichiometry Verify Stoichiometry StoichiometryOK Stoichiometry Correct? CheckStoichiometry->StoichiometryOK OptimizePurification Optimize Purification (Chromatography, Recrystallization) Success Improved Yield OptimizePurification->Success ReagentsOK->CheckReagents No, Replace/Purify ReagentsOK->CheckConditions Yes ConditionsOK->CheckConditions No, Adjust ConditionsOK->CheckStoichiometry Yes StoichiometryOK->CheckStoichiometry No, Recalculate StoichiometryOK->OptimizePurification Yes

References

Technical Support Center: Optimizing HPLC Separation of N-(2-Hydroxyethyl)acetamide and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-(2-Hydroxyethyl)acetamide and its potential impurities. The information is presented in a question-and-answer format to directly address common challenges encountered during analytical method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities of this compound?

A1: The most common process-related impurities are typically the unreacted starting materials used in its synthesis. These include:

  • Ethanolamine (B43304): A primary amine and alcohol used as a reactant.

  • Acetic Acid: A carboxylic acid used as a reactant.

Q2: What are the likely degradation products of this compound?

A2: this compound can degrade under various stress conditions. The primary degradation pathway is hydrolysis, which results in the same components as the process-related impurities:

  • Hydrolytic Degradation: Cleavage of the amide bond to form ethanolamine and acetic acid .

  • Oxidative Degradation: While specific studies are limited, oxidation could potentially lead to the formation of N-(2-oxoethyl)acetamide (an aldehyde) or further degradation to smaller molecules.

  • Thermal Degradation: High temperatures may cause dehydration or polymerization of the molecule.

Q3: Why is the separation of this compound and its impurities challenging by traditional reversed-phase HPLC?

A3: this compound, ethanolamine, and acetic acid are all highly polar compounds. Traditional C18 reversed-phase columns provide limited retention for such analytes in highly aqueous mobile phases, leading to poor separation, often with all compounds eluting near the void volume.

Q4: What is a suitable alternative to reversed-phase HPLC for this separation?

A4: Mixed-mode chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are more effective for separating highly polar compounds.[1][2] These techniques offer alternative retention mechanisms, such as ion-exchange and hydrophilic partitioning, which can effectively retain and separate polar analytes.[3][4]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for this compound and ethanolamine are tailing. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like ethanolamine is often due to secondary interactions with residual silanols on the silica-based stationary phase. Here are some solutions:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic or phosphoric acid) to keep the amine protonated and minimize interactions with silanols.

  • Use of a Modern, End-capped Column: Employ a high-purity, end-capped column or a column specifically designed for polar analytes to reduce the number of accessible silanol (B1196071) groups.

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

  • Consider a Different Stationary Phase: A column with a different chemistry, such as a mixed-mode or HILIC column with a positively charged surface, can improve the peak shape for basic analytes.

Issue 2: Insufficient Resolution

Q: I am not able to separate this compound from ethanolamine. What adjustments can I make?

A: Improving the resolution between these two polar compounds requires manipulating the chromatographic selectivity.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: In HILIC or mixed-mode chromatography, the type and concentration of the organic solvent (typically acetonitrile) are critical. A slight change in the acetonitrile/water ratio can significantly impact selectivity.

    • Buffer pH and Concentration: Adjusting the pH can alter the ionization state of the analytes and the stationary phase, thereby changing the selectivity. Increasing the buffer concentration can also influence retention and resolution in ion-exchange interactions.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different selectivity is the next step. For instance, a mixed-mode column with both reversed-phase and cation-exchange characteristics can provide a unique selectivity for this separation.

  • Lower the Column Temperature: A decrease in column temperature can sometimes enhance resolution, although it will also increase retention times and backpressure.

Issue 3: Retention Time Shifts

Q: My retention times are drifting from one injection to the next. What is causing this instability?

A: Retention time instability is often related to the column not being properly equilibrated or changes in the mobile phase.

  • Column Equilibration: HILIC and mixed-mode columns can require longer equilibration times compared to reversed-phase columns. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. In HILIC, small variations in the water content of the mobile phase can lead to significant changes in retention.

  • Column Temperature Control: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can affect retention times.

  • Sample Solvent Effects: In HILIC, the sample solvent can have a strong effect on peak shape and retention. Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.

Issue 4: Low UV Sensitivity for Impurities

Q: I cannot detect the acetic acid and ethanolamine impurities at the required levels using a UV detector. What are my options?

A: Acetic acid and ethanolamine lack strong UV chromophores, making their detection by UV challenging.

  • Low Wavelength UV Detection: Set the UV detector to a low wavelength, such as 205-215 nm, where the amide bond of this compound and the carboxyl group of acetic acid have some absorbance. However, this will also increase baseline noise.

  • Alternative Detection Methods: For sensitive detection of non-chromophoric impurities, consider using alternative detectors such as:

    • Refractive Index (RI) Detector: Suitable for isocratic methods but not compatible with gradient elution.

    • Evaporative Light Scattering Detector (ELSD): A universal detector that is compatible with gradient elution but provides a non-linear response.

    • Charged Aerosol Detector (CAD): Another universal detector that is compatible with gradients and offers better sensitivity and a more consistent response than ELSD.

    • Mass Spectrometry (MS): Provides the highest sensitivity and selectivity and can confirm the identity of the impurities.

Experimental Protocols

Proposed HPLC Method for Separation of this compound and Impurities

This proposed method utilizes a mixed-mode column capable of providing both reversed-phase and cation-exchange retention mechanisms, which is ideal for separating the polar main component and its potential impurities.

ParameterCondition
Column Mixed-Mode C18 with Cation-Exchange (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% A to 50% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
System Suitability
ParameterAcceptance Criteria
Tailing Factor (for this compound) ≤ 2.0
Resolution (between all peaks) ≥ 1.5
Relative Standard Deviation (RSD) of 6 replicate injections ≤ 2.0% for peak area and retention time

Data Presentation

Table 1: Representative Chromatographic Data

The following table presents expected retention times and resolution values for this compound and its key impurities using the proposed mixed-mode HPLC method. (Note: These are simulated values for illustrative purposes).

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Acetic Acid3.5-1.2
Ethanolamine5.24.81.4
This compound8.17.51.1

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start HPLC Problem Identified Poor_Peak_Shape Poor Peak Shape (Tailing/Fronting) Start->Poor_Peak_Shape Insufficient_Resolution Insufficient Resolution Start->Insufficient_Resolution RT_Shift Retention Time Shift Start->RT_Shift Low_Sensitivity Low Sensitivity Start->Low_Sensitivity Adjust_pH Adjust Mobile Phase pH Poor_Peak_Shape->Adjust_pH New_Column Use Modern/End-capped Column Poor_Peak_Shape->New_Column Increase_Buffer Increase Buffer Concentration Poor_Peak_Shape->Increase_Buffer Optimize_Mobile_Phase Optimize Mobile Phase (Organic %, pH, Buffer) Insufficient_Resolution->Optimize_Mobile_Phase Change_Column Change Stationary Phase Insufficient_Resolution->Change_Column Adjust_Temp Adjust Column Temperature Insufficient_Resolution->Adjust_Temp Equilibrate Ensure Proper Column Equilibration RT_Shift->Equilibrate Fresh_Mobile_Phase Prepare Fresh Mobile Phase RT_Shift->Fresh_Mobile_Phase Control_Temp Use Column Oven RT_Shift->Control_Temp Low_UV Use Low UV Wavelength (205-215 nm) Low_Sensitivity->Low_UV Alt_Detector Use Alternative Detector (CAD, ELSD, MS) Low_Sensitivity->Alt_Detector

Caption: A logical workflow for troubleshooting common HPLC issues.

Potential Degradation Pathway of this compound

Degradation_Pathway Parent This compound Hydrolysis Hydrolysis (Acid or Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Thermal Thermal Stress Parent->Thermal Ethanolamine Ethanolamine Hydrolysis->Ethanolamine Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Oxidative_Products Oxidative Degradants (e.g., N-(2-oxoethyl)acetamide) Oxidation->Oxidative_Products Thermal_Products Thermal Degradants (e.g., Dehydration products) Thermal->Thermal_Products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: N-(2-Hydroxyethyl)acetamide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Hydroxyethyl)acetamide in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule of this compound in positive ion mode ESI-MS?

In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), this compound (molecular weight: 103.12 g/mol ) is expected to be observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 104.1.

Q2: What are the major fragment ions observed in the electron ionization (EI) mass spectrum of this compound?

The electron ionization (EI) mass spectrum of this compound shows several characteristic fragment ions. The most common fragmentation pathway for primary amides involves cleavage of the bond between the alkyl group and the carbonyl group. For aliphatic secondary and tertiary amides with hydrogens on the γ-carbon, McLafferty rearrangement is a common fragmentation pathway.[1][2]

Q3: Can the amide bond of this compound fragment during electrospray ionization (ESI)?

Yes, while ESI is a soft ionization technique, in-source fragmentation of the amide bond can occur. This is more likely if the ion source settings, such as capillary voltage or temperature, are set too high. This can lead to the observation of fragment ions in the MS1 spectrum.[1]

Q4: My peak shape for this compound is poor (fronting, tailing, or splitting). What are the likely causes?

Poor peak shape for a polar compound like this compound can be caused by several factors:

  • Column Choice: Using a standard C18 column may not provide adequate retention for this polar analyte, leading to poor peak shape. Consider using a column designed for polar compounds, such as a HILIC column or a C18 column with aqueous stability.

  • Mobile Phase Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Ensure the sample solvent is similar in composition to the starting mobile phase.[3]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Residual silanol (B1196071) groups on the column can interact with the analyte, causing peak tailing. Using an end-capped column or adding a small amount of a competing base to the mobile phase can mitigate this.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: No or Low Intensity of the Molecular Ion Peak

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
In-source Fragmentation Decrease the ion source temperature and capillary/fragmentor voltage to reduce fragmentation before the mass analyzer.
Poor Ionization Efficiency Optimize ESI source parameters. Ensure the mobile phase pH is appropriate to promote protonation (e.g., addition of 0.1% formic acid).
Sample Degradation Ensure the sample is fresh and has been stored properly. Avoid excessive heat or light exposure.
Incorrect Mass Range Verify that the mass spectrometer is scanning over the expected m/z range for the protonated molecule (around m/z 104.1).
Issue 2: Unexpected Peaks in the Mass Spectrum

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination Run a blank injection of your mobile phase to check for system contamination. Clean the ion source and transfer line if necessary. Use high-purity solvents and reagents.[4]
Adduct Formation Sodium ([M+Na]⁺ at m/z 126.1) and potassium ([M+K]⁺ at m/z 142.1) adducts are common. The presence of these can be confirmed by their characteristic mass differences. To minimize adduct formation, use fresh, high-purity solvents and consider using ammonium (B1175870) acetate (B1210297) as a mobile phase additive instead of sodium- or potassium-containing buffers.
In-source Reactions The hydroxyl group may participate in in-source reactions. Optimize source conditions to minimize these.
Issue 3: Inconsistent Retention Times

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. For polar compounds, this can take longer than for non-polar analytes.[3]
Mobile Phase Composition Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. Ensure accurate mixing of mobile phase components.
Temperature Fluctuations Use a column oven to maintain a stable column temperature.
Pump Performance Check for pressure fluctuations that may indicate issues with the LC pump, such as air bubbles or faulty check valves.

Data Presentation

The following table summarizes the expected m/z values for the protonated molecule and major fragment ions of this compound in an Electron Ionization (EI) mass spectrum.

Ion Proposed Structure m/z (Nominal Mass)
[M]⁺C₄H₉NO₂103
[M-CH₂OH]⁺C₃H₆NO72
[CH₃CO]⁺C₂H₃O43
[CH₂NH₂]⁺CH₄N30

Experimental Protocols

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and experimental goals.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: A C18 column suitable for polar compounds (e.g., 2.1 x 100 mm, 1.8 µm particle size) or a HILIC column.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: Gradient to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-10 min: Return to 5% B and equilibrate

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • MS Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

    • Mass Range: m/z 50-200

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_issue Issue Identification cluster_cause1 Potential Causes for No/Low Peak cluster_cause2 Potential Causes for Unexpected Peaks cluster_cause3 Potential Causes for Poor Peak Shape cluster_solution Solutions Start Problem with MS Fragmentation of this compound No_Peak No or Low Molecular Ion Peak Start->No_Peak Unexpected_Peaks Unexpected Peaks Start->Unexpected_Peaks Bad_Peak_Shape Poor Peak Shape Start->Bad_Peak_Shape In_Source_Frag In-Source Fragmentation No_Peak->In_Source_Frag Poor_Ionization Poor Ionization No_Peak->Poor_Ionization Degradation Sample Degradation No_Peak->Degradation Contamination Contamination Unexpected_Peaks->Contamination Adducts Adduct Formation Unexpected_Peaks->Adducts Side_Reactions Side Reactions Unexpected_Peaks->Side_Reactions Column_Issue Inappropriate Column Bad_Peak_Shape->Column_Issue Solvent_Mismatch Solvent Mismatch Bad_Peak_Shape->Solvent_Mismatch Overload Sample Overload Bad_Peak_Shape->Overload Optimize_Source Optimize Source Parameters (Temp, Voltage) In_Source_Frag->Optimize_Source Check_Mobile_Phase Check Mobile Phase (pH, Purity) Poor_Ionization->Check_Mobile_Phase Prepare_Fresh_Sample Prepare Fresh Sample Degradation->Prepare_Fresh_Sample Run_Blank Run Blank, Clean System Contamination->Run_Blank Use_Ammonium_Acetate Use Ammonium Acetate Buffer Adducts->Use_Ammonium_Acetate Side_Reactions->Optimize_Source Use_Polar_Column Use HILIC or Polar-Endcapped C18 Column_Issue->Use_Polar_Column Match_Sample_Solvent Match Sample Solvent to Mobile Phase Solvent_Mismatch->Match_Sample_Solvent Dilute_Sample Dilute Sample Overload->Dilute_Sample

Caption: Troubleshooting workflow for mass spectrometry fragmentation of this compound.

References

Technical Support Center: Purification of N-(2-Hydroxyethyl)acetamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(2-Hydroxyethyl)acetamide by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most effective and widely used techniques for purifying this compound are column chromatography and recrystallization.[1] The choice between these methods depends on the nature and quantity of the impurities present. For a crude product with significant impurities, column chromatography is often the preferred first step.

Q2: What are the potential impurities I should be aware of during the purification of this compound?

A2: Potential impurities can arise from unreacted starting materials, side reactions, or product degradation. Common impurities may include:

  • Unreacted starting materials: Such as acetic acid derivatives or 2-aminoethanol.

  • O-acylation byproduct: Formation of the ester byproduct, 2-aminoethyl acetate (B1210297), where the hydroxyl group of 2-aminoethanol reacts instead of the amine.

  • Di-acylated byproduct: Reaction of both the amine and hydroxyl groups of 2-aminoethanol.

Q3: What is the recommended stationary phase for the column chromatography of this compound?

A3: Silica (B1680970) gel is the most commonly used stationary phase for the purification of this compound and other polar compounds. Alumina can be considered as an alternative stationary phase.

Q4: Which mobile phase system is suitable for the purification of this compound?

A4: A gradient elution using a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically effective. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product. For very polar impurities, a small percentage of methanol (B129727) can be added to the mobile phase.

Q5: How can I monitor the progress of the column chromatography?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation. Fractions collected from the column are spotted on a TLC plate and developed in a suitable solvent system to identify which fractions contain the pure product. An ideal solvent system for TLC should give the desired compound an Rf value of approximately 0.2-0.4.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor or no separation of the product from impurities. The polarity of the elution solvent is either too high or too low.Optimize the mobile phase composition by running several TLCs with varying solvent ratios (e.g., different percentages of ethyl acetate in hexanes). Aim for a solvent system that provides good separation between the product and impurity spots on the TLC plate.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A properly packed column is crucial for good separation.[2]
The product is not eluting from the column. The mobile phase is not polar enough to move the highly polar this compound down the silica gel column.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. If the product still does not elute, consider adding a small amount (1-5%) of methanol to the mobile phase.
The product elutes too quickly (with the solvent front). The initial mobile phase is too polar.Start the elution with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes).
Co-elution of the product with an impurity. The chosen solvent system does not provide adequate selectivity.Try a different solvent system. For example, substitute ethyl acetate with acetone (B3395972) or add a small amount of a third solvent like dichloromethane (B109758) to alter the selectivity.
The column is overloaded with the crude sample.Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight).
The purified product appears as an oil instead of a solid. The presence of residual solvent or minor impurities can prevent crystallization.Ensure all solvent is removed under high vacuum. If the product is still an oil, re-purifying the oily fractions by column chromatography or attempting recrystallization from a suitable solvent system may be necessary.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography with silica gel.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare stock solutions of various mixtures of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexanes:ethyl acetate).

  • Perform TLC analysis of the crude this compound to determine the optimal starting mobile phase composition. The ideal solvent system will show good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.[1]

2. Column Packing:

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica bed.

  • Dry Loading: If the product is not very soluble in the initial eluent, dissolve it in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • Collect fractions in an orderly manner (e.g., in test tubes in a rack).

  • If a gradient elution is required, gradually increase the polarity of the mobile phase according to a predetermined schedule. A representative gradient is provided in the table below.

5. Monitoring and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Representative Quantitative Data

The following table provides a representative gradient elution schedule and expected TLC results for the purification of this compound. Note that these values are illustrative and may need to be optimized for your specific crude mixture.

Eluent Composition (Hexane:Ethyl Acetate) Column Volumes (CV) Compound Eluting Approximate Rf
90:102Non-polar impurities> 0.8
80:202Less-polar byproducts0.6 - 0.8
70:303Trace impurities0.4 - 0.6
50:505This compound 0.2 - 0.4
30:703More polar impurities< 0.2
0:100 (Ethyl Acetate)2Highly polar baseline impurities~0.0

Visualizations

Experimental Workflow

G Experimental Workflow for Column Chromatography A TLC Analysis to Determine Mobile Phase B Prepare Silica Gel Slurry and Pack Column A->B C Load Crude this compound B->C D Elute with Gradient (Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: A general workflow for the purification of this compound by column chromatography.

Troubleshooting Logic

G Troubleshooting Common Column Chromatography Issues Start Start Purification Issue Problem Encountered? Start->Issue PoorSep Poor Separation Issue->PoorSep Yes NoElution Product Not Eluting Issue->NoElution Yes CoElution Co-elution with Impurity Issue->CoElution Yes End Successful Purification Issue->End No OptimizeSolvent Optimize Mobile Phase via TLC PoorSep->OptimizeSolvent IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity ChangeSolvent Change Solvent System CoElution->ChangeSolvent OptimizeSolvent->Start IncreasePolarity->Start ChangeSolvent->Start

Caption: A decision-making diagram for troubleshooting common issues during column chromatography.

References

Preventing degradation of N-(2-Hydroxyethyl)acetamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-(2-Hydroxyethyl)acetamide to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. The container should be tightly sealed to prevent moisture absorption and contamination.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are hydrolysis and thermal degradation.

  • Hydrolysis: The amide bond is susceptible to cleavage in the presence of strong acids or bases, yielding acetic acid and 2-aminoethanol.

  • Thermal Degradation: Elevated temperatures can lead to decomposition.

  • Oxidative Degradation: Although less characterized for this specific molecule, exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, especially in the presence of metal ions, could potentially lead to degradation.

Q3: I've noticed a slight yellowing of my this compound sample. Is it still usable?

A3: A change in color, such as yellowing, can be an indicator of degradation or the presence of impurities.[1] It is recommended to perform a purity analysis, for example, using High-Performance Liquid Chromatography (HPLC), to assess the integrity of the compound before use. If significant degradation is detected, the sample should be discarded.

Q4: Can I store this compound in an aqueous solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially if the pH is not neutral. If a solution is required for experimental purposes, it should be freshly prepared. For short-term storage, use a buffered solution at a neutral pH and store it at a low temperature (2-8°C).

Q5: What are some common impurities that could be present in this compound and how might they affect its stability?

A5: Impurities from the synthesis process can include unreacted starting materials like 2-aminoethanol or acetic acid derivatives.[2] The presence of acidic or basic impurities can catalyze hydrolytic degradation. Additionally, side products such as O-acylated species (2-acetamidoethyl acetate) could be present.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change to yellow, oily consistency) Degradation of the compound or presence of impurities.[1]- Assess purity using an appropriate analytical method (e.g., HPLC).- If purity is compromised, consider repurification (e.g., recrystallization) or disposal.[1]
Unexpected peaks in chromatogram (HPLC analysis) Presence of degradation products or impurities from synthesis.- Identify potential degradation products by conducting a forced degradation study (see Experimental Protocols).- Compare the chromatogram to that of a reference standard.
Poor reproducibility of experimental results Inconsistent purity of this compound due to degradation between experiments.- Aliquot the compound upon receipt into smaller, single-use containers to minimize exposure to air and moisture.- Always use freshly prepared solutions for critical experiments.
Precipitate formation in solution - Hydrolysis leading to the formation of less soluble degradation products.- Change in pH affecting solubility.- Analyze the precipitate and supernatant to identify the components.- Ensure the pH of the solution is maintained within a neutral range.

Quantitative Stability Data

Storage Condition Duration Parameter Acceptance Criteria Example Result
Long-Term 12 monthsAssay (%)95.0 - 105.098.5
25°C ± 2°C / 60% RH ± 5% RHAppearanceClear, colorless to pale yellow liquidConforms
pH (of a 10% aqueous solution)6.0 - 8.07.2
Intermediate 6 monthsAssay (%)95.0 - 105.097.8
30°C ± 2°C / 65% RH ± 5% RHAppearanceClear, colorless to pale yellow liquidConforms
pH (of a 10% aqueous solution)6.0 - 8.07.1
Accelerated 6 monthsAssay (%)95.0 - 105.095.2
40°C ± 2°C / 75% RH ± 5% RHAppearanceClear, colorless to pale yellow liquidConforms
pH (of a 10% aqueous solution)6.0 - 8.06.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.[5][6]

1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in HPLC grade water or a water/acetonitrile mixture).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize a portion with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize a portion with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid this compound in an oven at 70°C for 48 hours.

    • Also, heat a solution of the compound at 70°C for 48 hours.

    • Cool and prepare a sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • Analyze both samples by HPLC.

  • Control Sample: A stock solution of this compound stored at 2-8°C and protected from light should be used as a control.

4. Analysis: Analyze all stressed samples and the control by a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its degradation products.[7][8]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Visualizations

Degradation_Pathways NHEA This compound Hydrolysis Hydrolysis NHEA->Hydrolysis Thermal Thermal Degradation NHEA->Thermal Oxidation Oxidative Degradation NHEA->Oxidation Stress Stress Conditions (Heat, pH, Oxidants, Light) Stress->NHEA acts on Products Degradation Products (e.g., Acetic Acid, 2-Aminoethanol) Hydrolysis->Products Thermal->Products Oxidation->Products

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Start: Issue Encountered (e.g., Discoloration, Impurity Peak) CheckAppearance Visual Inspection: Color, Physical State Start->CheckAppearance IsAppearanceChanged Appearance Changed? CheckAppearance->IsAppearanceChanged RunHPLC Perform HPLC Purity Analysis IsAppearanceChanged->RunHPLC Yes CompareStandard Compare to Reference Standard and Initial Batch Data IsAppearanceChanged->CompareStandard No, but other issue RunHPLC->CompareStandard IsPurityAcceptable Purity within Specification? CompareStandard->IsPurityAcceptable UseCompound Proceed with Experiment IsPurityAcceptable->UseCompound Yes Quarantine Quarantine Lot IsPurityAcceptable->Quarantine No Investigate Investigate Root Cause: Storage Conditions, Contamination Quarantine->Investigate Discard Discard Lot Investigate->Discard

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Enhancing Amide Coupling Reactions of N-(2-Hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the reactivity of N-(2-Hydroxyethyl)acetamide in amide coupling reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of amides using this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Ineffective Carboxylic Acid Activation: The coupling agent (e.g., DCC, EDC) may be old, hydrolyzed, or used in insufficient amounts.[1] 2. Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.[1][2] 3. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low.[1] 4. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the carboxylic acid, this compound, and coupling agents can lead to poor conversion.[1] 5. Amine Deactivation: Protonation of the amine can render it non-nucleophilic, often due to an acid-base reaction with the carboxylic acid before coupling.[2]1. Use fresh, high-quality coupling agents. Consider using a more efficient system like EDC/HOBt or EDC/OxymaPure. The addition of a catalytic amount of DMAP can also improve the reaction rate.[1][3] 2. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time or consider gentle heating.[1] 4. Accurately measure all reagents. A slight excess of the amine or coupling agent might be beneficial.[1] 5. Pre-activate the carboxylic acid with the coupling reagent before adding the amine.[2]
Presence of Significant Side Products 1. Formation of N-acylurea: When using carbodiimide (B86325) coupling agents like DCC, the O-acylisourea intermediate can rearrange to form an N-acylurea byproduct.[1][4] 2. Ester Byproduct Formation: The hydroxyl group of this compound can react with the activated carboxylic acid to form an ester.[4][5] 3. N,O-Diacylation: Both the amine and hydroxyl groups of this compound react.[5]1. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize this side reaction. The N-acylurea byproduct is often insoluble and can be removed by filtration.[1][4] 2. Use a minimal excess of the carboxylic acid. Control the reaction temperature, especially when using activating agents.[4] Consider protecting the hydroxyl group if ester formation is significant.[6] 3. Use a slight excess of this compound to reduce the likelihood of diacylation.[5]
Product is an Oil or Discolored 1. Presence of Impurities: Residual starting materials, byproducts (e.g., dicyclohexylurea), or solvents can prevent crystallization and cause discoloration.[1] 2. Product Degradation: The product may have degraded due to excessive heat or prolonged exposure to acidic or basic conditions during workup.[1]1. Purify the crude product using column chromatography on silica (B1680970) gel. A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common eluent system. Recrystallization from a suitable solvent system can also be effective.[1][4] 2. Avoid high temperatures during the reaction and purification steps. Use mild acidic and basic solutions (e.g., 1M HCl, saturated NaHCO₃) for washing during the workup.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for activating the carboxylic acid in an amide coupling with this compound?

A1: The most common and effective method is to use a coupling agent to form a highly reactive intermediate.[4][7] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a reactive O-acylisourea intermediate.[1] This intermediate is then readily attacked by the amine of this compound to form the stable amide bond under mild conditions.[1] The addition of additives like 1-Hydroxybenzotriazole (HOBt) can further enhance efficiency and suppress side reactions.[3][8][9]

Q2: How can I monitor the progress of my amide coupling reaction?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product.[4] A common mobile phase is a mixture of hexane and ethyl acetate.[4] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction kinetics and final product purity.[4]

Q3: What are the best purification techniques for the resulting amide product?

A3: A multi-step approach is often effective. A standard workup involves washing the reaction mixture with mild acid (e.g., 1M HCl) to remove unreacted amine and mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.[1][10] For higher purity, column chromatography on silica gel is very effective.[1] Recrystallization can be used as a final step to obtain a highly crystalline product.[1]

Q4: Should I protect the hydroxyl group of this compound before the coupling reaction?

A4: While not always necessary, protecting the hydroxyl group can prevent the formation of ester byproducts, especially if the desired amide is the primary target and reaction conditions are harsh.[5][10] Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.[6][11] However, this adds extra steps to the synthesis (protection and deprotection).[12] It is often preferable to first optimize reaction conditions to favor amidation before resorting to a protection strategy.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard method for amide synthesis using EDC and HOBt as coupling agents.

Materials:

  • Carboxylic Acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[1]

  • Addition of Amine: Add this compound (1.1 eq) to the solution.

  • Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.[1]

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity.[4]

Procedure:

  • Prepare a silica gel slurry in the initial, low-polarity mobile phase and pack the column.

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified amide.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid, HOBt, and Amine in Anhydrous Solvent cool Cool to 0 °C reagents->cool add_edc Add EDC cool->add_edc stir Stir at RT (12-24h) add_edc->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup (HCl, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Column Chromatography or Recrystallization dry->purify final_product final_product purify->final_product Pure Amide Troubleshooting_Logic start Low Yield? check_reagents Check Reagent Quality (Coupling Agent, Solvents) start->check_reagents Yes side_products Side Products on TLC? start->side_products No check_conditions Review Reaction Conditions (Time, Temperature) check_reagents->check_conditions check_stoichiometry Verify Stoichiometry check_conditions->check_stoichiometry stoichiometry_ok Re-run Experiment check_stoichiometry->stoichiometry_ok ester_formation Ester Formation: - Lower Temperature - Protect -OH Group side_products->ester_formation Yes optimize_purification Optimize Purification side_products->optimize_purification No n_acylurea N-Acylurea: - Lower Temperature - Filter Byproduct ester_formation->n_acylurea n_acylurea->stoichiometry_ok

References

Minimizing side reactions in the acylation of 2-aminoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of 2-aminoethanol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this common synthetic transformation. Our goal is to help you minimize side reactions and maximize the yield of your desired N-acylated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when acylating 2-aminoethanol?

The primary side reaction is the acylation of the hydroxyl group (-OH) to form an ester, known as O-acylation.[1][2] Since 2-aminoethanol has two nucleophilic sites—the primary amine (-NH2) and the primary alcohol (-OH)—a competition between N-acylation (forming the desired amide) and O-acylation (forming an ester byproduct) exists.[3] A secondary side reaction is diacylation, where both the amine and hydroxyl groups are acylated, especially when an excess of the acylating agent is used.[4]

Q2: How can I selectively achieve N-acylation over O-acylation?

Achieving high selectivity for N-acylation hinges on exploiting the inherent differences in reactivity between the amino and hydroxyl groups. Key strategies include:

  • pH Control: Maintaining a neutral to basic reaction medium is crucial. Under these conditions, the amine group is more nucleophilic than the hydroxyl group, favoring N-acylation.[5]

  • Choice of Acylating Agent: Highly reactive agents like acyl chlorides can lead to lower selectivity.[6] Using milder agents such as esters or forming a mixed anhydride (B1165640) in situ can significantly improve selectivity for the amino group.[7][8]

  • Temperature Control: Lowering the reaction temperature can enhance selectivity, as the more reactive amine group will still react while the rate of the competing O-acylation is reduced.

  • Stoichiometry: A precise 1:1 molar ratio of 2-aminoethanol to the acylating agent is recommended. A large excess of the acylating agent increases the likelihood of diacylation.[7]

Q3: What is the role of pH in controlling reaction selectivity?

The pH of the reaction medium is a critical factor. In acidic conditions (pH < 7), the more basic amino group becomes protonated (forming -NH3+), which neutralizes its nucleophilicity.[5] This leaves the less basic hydroxyl group as the primary available nucleophile, leading to preferential O-acylation.[5] Conversely, under neutral or basic conditions (pH > 7), the amino group remains a free, potent nucleophile, outcompeting the hydroxyl group for the acylating agent and resulting in selective N-acylation.[5]

Q4: I am observing a significant amount of diacylated product. How can I prevent this?

The formation of a diacylated product is a strong indication that an excess of the acylating agent is being used. To prevent this, you should:

  • Control Stoichiometry: Use a molar ratio as close to 1:1 as possible. If necessary, using a slight excess of 2-aminoethanol can help consume all of the acylating agent.

  • Slow Addition: Add the acylating agent to the solution of 2-aminoethanol dropwise or via a syringe pump. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation at the more reactive amine site.

Q5: Is it necessary to use a protecting group strategy?

A protecting group strategy offers the highest degree of selectivity but adds steps to the synthesis. The most common approach involves protecting the hydroxyl group (e.g., as a silyl (B83357) ether), performing the N-acylation, and then removing the protecting group.[9] This strategy is recommended when achieving the highest possible purity of the N-acylated product is critical and other methods of controlling selectivity are insufficient.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the acylation of 2-aminoethanol.

ProblemPossible CauseRecommended Solution
Low Yield of N-Acylated Product 1. Competing O-acylation: Reaction conditions may favor ester formation.1a. Ensure the reaction is run under neutral or basic conditions. Add a non-nucleophilic base (e.g., triethylamine) if an acid byproduct (like HCl) is generated. 1b. Switch to a more selective acylating agent, such as an N-hydroxysuccinimide (NHS) ester.[11]
2. Incomplete Reaction: The reaction may not have reached completion.2a. Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using TLC or LC-MS. 2b. Verify the purity and reactivity of your starting materials.
Mixture of N- and O-Acylated Products 1. Poor Selectivity: Reaction conditions are not optimized for N-acylation.1a. Lower the reaction temperature to increase the kinetic preference for the more nucleophilic amine. 1b. Change the solvent. Aprotic solvents are generally preferred.
2. Post-Reaction Isomerization: In some cases, acyl migration from nitrogen to oxygen can occur.2a. If O-acylation is the major byproduct, it can often be selectively cleaved. The O-acyl ester bond is more susceptible to hydrolysis under mild basic conditions than the N-acyl amide bond.[5] 2b. For reactions using NHS esters, incubating the product mixture in a boiling water bath can selectively hydrolyze the O-acylated byproduct while leaving the amide intact.[11]
Purification Challenges 1. Similar Polarity of Products: The N-acylated product, O-acylated byproduct, and remaining 2-aminoethanol may have similar polarities, making chromatographic separation difficult.1a. Perform an aqueous workup. Adjusting the pH can help separate the basic N-acylated product from the neutral O-acylated product. 1b. Consider converting the N-acylated product to a salt to alter its solubility for easier separation. Recrystallization is also a powerful purification technique.[7]

Data Presentation

Table 1: Effect of Reaction Conditions on Acylation Selectivity

ParameterCondition Favoring N-Acylation (Amide)Condition Favoring O-Acylation (Ester)Rationale
pH Neutral to Basic (pH > 7)Acidic (pH < 7)In acidic media, the amine is protonated (-NH3+), rendering it non-nucleophilic.[5]
Nucleophilicity Amine is inherently more nucleophilicN/AThe higher nucleophilicity of the amine drives the reaction under neutral/basic conditions.
Temperature Lower TemperaturesHigher TemperaturesIncreased temperature can overcome the activation energy for the less favored O-acylation reaction, reducing selectivity.
Acylating Agent Esters, Mixed AnhydridesAcyl HalidesMore reactive acylating agents are less selective and can react with both nucleophiles.[6][7]

Table 2: Comparison of Yields for N-Acylation under Optimized Conditions

Acylation MethodAcylating AgentCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Mixed AnhydrideCarboxylic Acid + p-Tosyl ChlorideTriethylamine (B128534)Methylene (B1212753) Chloride21 - 2475 - 95[4][7]
EnzymaticVinyl AcetateNovozym 435 (Lipase)Tetrahydrofuran50~75 (Conversion)[12]
Acid CatalyzedEthyl AcetateAcetic Acid (10 mol%)None (Neat)80 - 120>90[8]
Solvent-FreeAcetic AnhydrideNoneNone (Neat)60High[13]

Experimental Protocols

Protocol 1: Selective N-Acylation via Mixed Anhydride

This protocol is adapted from a general method for the selective N-acylation of amino alcohols and is effective at preventing O-acylation.[4][7]

  • Anhydride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and triethylamine (2.5 eq) in an anhydrous solvent such as methylene chloride. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of an alkyl sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) in methylene chloride to the stirred solution.

  • Allow the reaction to stir at a temperature between 20-25 °C for 25-60 minutes to form the mixed anhydride intermediate.

  • Acylation: Add 2-aminoethanol (1.0 eq) to the reaction mixture.

  • Continue stirring for at least 30 minutes at 20-30 °C. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure N-acyl 2-aminoethanol.

Protocol 2: Selective Hydrolysis of O-Acyl Byproduct

This protocol is useful for purifying a product mixture containing the O-acylated side product.[11]

  • Dissolution: Dissolve the crude product mixture (containing both N- and O-acylated species) in a suitable buffer or solvent system.

  • Hydrolysis: For products formed from NHS esters, incubate the solution in a boiling water bath for 30-60 minutes. This condition is typically sufficient to hydrolyze the ester linkage while leaving the more stable amide bond intact.[11] For other esters, mild basic conditions (e.g., a dilute solution of sodium bicarbonate) at room temperature can be tested.

  • Monitoring: Monitor the disappearance of the O-acylated byproduct by TLC or LC-MS.

  • Purification: Once the hydrolysis is complete, proceed with a standard aqueous workup and purification as described in Protocol 1.

Visualizations

ReactionPathways Diagram 1: Acylation Pathways of 2-Aminoethanol Reactants 2-Aminoethanol + Acylating Agent (R-CO-X) N_Acyl N-acyl 2-aminoethanol (Desired Amide) Reactants->N_Acyl N-Acylation (Favored in base) O_Acyl O-acyl 2-aminoethanol (Ester Side Product) Reactants->O_Acyl O-Acylation (Favored in acid) Di_Acyl N,O-diacyl 2-aminoethanol (Diacylated Side Product) N_Acyl->Di_Acyl Further Acylation (Excess Acylating Agent) O_Acyl->Di_Acyl Further Acylation (Excess Acylating Agent)

Caption: Diagram 1: Competing reaction pathways in the acylation of 2-aminoethanol.

TroubleshootingWorkflow Diagram 2: Troubleshooting Workflow for Acylation Reactions start Analyze Crude Product (TLC, LC-MS, NMR) p1 Low Yield of Desired Product? start->p1 p2 Mixture of N- and O-Acylated Products? p1->p2 No s1 Check Reaction Time/Temp Verify Reagent Purity p1->s1 Yes p3 Diacylated Product Present? p2->p3 No s2 Ensure Basic/Neutral pH Use Milder Acylating Agent Lower Reaction Temp p2->s2 Yes s3 Use 1:1 Stoichiometry Add Acylating Agent Slowly p3->s3 Yes end_node Proceed to Purification p3->end_node No s1->p2 s4 Perform Selective Hydrolysis of Ester Byproduct s2->s4 s3->end_node s4->p3

Caption: Diagram 2: A workflow for troubleshooting common issues.

LogicDiagram Diagram 3: Logic for Selecting Reaction Conditions q1 Is highest possible selectivity required? a1_yes Use Protecting Group Strategy for -OH group q1->a1_yes Yes q2 Is acylating agent highly reactive (e.g., acyl chloride)? q1->q2 No a2_yes Use low temp (-10 to 20 °C) Slow addition of acyl chloride Use non-nucleophilic base q2->a2_yes Yes a2_no Use milder conditions (e.g., mixed anhydride or enzymatic method) q2->a2_no No

Caption: Diagram 3: Decision tree for selecting an appropriate synthetic strategy.

References

Scaling up the synthesis of N-(2-Hydroxyethyl)acetamide for pilot production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the scaling up of N-(2-Hydroxyethyl)acetamide synthesis for pilot production. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for this compound?

A1: For pilot-scale production, the most prevalent and economically viable methods involve the reaction of an acetylating agent with ethanolamine (B43304). The key approaches include:

  • Aminolysis of an Ester: Reacting an ester, such as methyl acetate (B1210297) or ethyl acetate, with ethanolamine. This method is often preferred for larger scales due to the relatively low cost of starting materials and milder reaction conditions compared to direct amidation. The reaction of ethanolamine with methyl acetate is a known method for its manufacture.[1]

  • Direct Thermal Amidation: Heating acetic acid and ethanolamine to drive the condensation reaction. While direct, this method often requires high temperatures (typically 180-200°C) to remove water, which can lead to side reactions and product degradation.[2]

  • Reaction with an Activated Acetic Acid Derivative: Using acetic anhydride (B1165640) or acetyl chloride to react with ethanolamine. These methods are highly efficient and proceed at lower temperatures but generate byproducts (acetic acid or HCl) that need to be neutralized and removed.

Q2: What are the primary side reactions to consider during the synthesis of this compound?

A2: The bifunctional nature of ethanolamine, containing both a primary amine and a primary alcohol, is the primary source of side reactions. Key side reactions include:

  • O-Acylation: Formation of the ester byproduct, 2-aminoethyl acetate, where the hydroxyl group of ethanolamine reacts with the acetylating agent. The amino group is generally more nucleophilic, but O-acylation can occur, especially at elevated temperatures.

  • N,O-Diacylation: Reaction of both the amine and hydroxyl groups of ethanolamine to form N-(2-acetoxyethyl)acetamide. This can be minimized by controlling the stoichiometry of the reactants.[2]

  • Formation of Piperazine Derivatives: Under certain conditions, self-condensation of ethanolamine or reaction with certain impurities can lead to the formation of piperazine-related byproducts.

Q3: How can I monitor the reaction progress and product purity effectively at a pilot scale?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction kinetics and final product purity. A reverse-phase method is often suitable for this compound.[3]

  • Gas Chromatography (GC): Can be used to monitor the reaction and assess the purity of the final product, especially if the starting materials and byproducts are volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities in the final product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Formation of a stable ammonium (B1175870) carboxylate salt: This can prevent the reaction from proceeding, especially in direct amidation. 3. Presence of moisture: Water can hydrolyze activated intermediates or esters.1. Monitor the reaction by TLC or HPLC. Consider increasing the temperature or extending the reaction time if the reaction has stalled. 2. For direct amidation, ensure the temperature is high enough to drive off water. The use of a Dean-Stark trap can be beneficial. 3. Ensure the use of anhydrous solvents and dry glassware, especially when using reactive acylating agents like acetyl chloride.
Presence of Impurities in the Final Product 1. Unreacted starting materials: Incomplete reaction or incorrect stoichiometry. 2. Formation of O-acylated byproduct (2-aminoethyl acetate): Reaction at the hydroxyl group of ethanolamine. 3. Formation of di-acylated byproduct: Both the amine and hydroxyl groups have reacted.1. Drive the reaction to completion. Unreacted acetic acid can be removed by washing with a mild base (e.g., sodium bicarbonate solution). Unreacted ethanolamine can be removed by washing with a dilute acid (e.g., dilute HCl). 2. Control the reaction temperature; lower temperatures generally favor N-acylation. 3. Use a slight excess of ethanolamine relative to the acetylating agent to minimize di-acylation.
Difficult Purification 1. Co-elution of product and impurities during chromatography: Similar polarities of the desired product and byproducts. 2. Product is an oil and difficult to crystallize. 1. Optimize the solvent system for column chromatography to improve separation. A gradient elution may be effective. Consider using a different stationary phase if silica (B1680970) gel is not providing adequate separation. 2. If the crude product is an oil, purification by column chromatography may be necessary before attempting recrystallization. Systematically screen different solvents and solvent mixtures to find suitable conditions for crystallization.
Product Degradation During Distillation 1. High distillation temperature: The product may decompose at elevated temperatures.1. Purify the product by vacuum distillation to lower the boiling point and prevent thermal degradation. A short-path distillation apparatus or a thin-film evaporator is recommended for pilot-scale production.

Experimental Protocols

Method 1: Synthesis of this compound via Aminolysis of Methyl Acetate

This protocol is adapted from a known industrial method.[1][4]

Materials:

  • Ethanolamine

  • Methyl Acetate

  • Methanol (B129727) (as solvent)

  • Triethylenediamine (catalyst)

Procedure:

  • Reaction Setup: In a suitable reactor, charge ethanolamine, methyl acetate, methanol, and triethylenediamine in a weight ratio of approximately 100:160-170:200-220:120-140.[4]

  • Reaction: Heat the mixture to 65-85°C and maintain this temperature for 5-6 hours to carry out the condensation reaction.[4]

  • Solvent Removal: After the reaction is complete, distill off the methanol and excess methyl acetate. The collected solvent can be recycled for future batches.

  • Purification: The crude this compound is then purified. For pilot-scale, flash evaporation using a short-path evaporator or a thin-film evaporator is recommended to obtain the final product with high purity and minimize thermal decomposition.[4]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage reactants Ethanolamine + Methyl Acetate + Methanol + Catalyst reactor Reactor (65-85°C, 5-6h) reactants->reactor distillation Solvent Distillation reactor->distillation evaporation Flash Evaporation (Short-Path or Thin-Film) distillation->evaporation recycled_solvent Recycled Solvent (Methanol, Methyl Acetate) distillation->recycled_solvent final_product Pure this compound evaporation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions Occurring? start->side_reactions purification_issue Purification Inefficient? start->purification_issue solution1 Increase Reaction Time/ Temperature incomplete_rxn->solution1 solution2 Adjust Stoichiometry/ Control Temperature side_reactions->solution2 solution3 Optimize Purification (Solvent, Method) purification_issue->solution3

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Method Development for Trace Analysis of N-(2-Hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of N-(2-Hydroxyethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the trace analysis of this compound?

A1: The most prevalent methods for the trace analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). The choice of technique depends on the sample matrix, required sensitivity, and the available instrumentation. Reverse-phase HPLC is often preferred due to the polar nature of the analyte.[1][2]

Q2: What are the potential sources of impurities in this compound samples?

A2: Impurities can originate from the synthesis process or degradation. Common synthesis-related impurities may include unreacted starting materials like ethanolamine (B43304) and acetic acid or its derivatives. Side-reaction products, such as the formation of di-acetylated species or esters, can also be present.[3] Degradation can occur through hydrolysis of the amide bond, especially under acidic or basic conditions.[4]

Q3: How can I monitor the progress of a reaction synthesizing this compound and assess its purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended. Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. For quantitative analysis of reaction kinetics and final product purity, High-Performance Liquid Chromatography (HPLC) is highly suitable.[3]

Q4: My this compound standard appears as a viscous liquid or oil, but I was expecting a solid. What should I do?

A4: The physical state of this compound can be influenced by its purity and water content. While it can exist as a solid, the presence of impurities or absorbed moisture can lead to a viscous liquid or oily appearance. It is recommended to verify the purity using an appropriate analytical method like HPLC or GC-MS and to ensure the standard is properly dried and stored.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

HPLC-UV Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.[5] - Inappropriate mobile phase pH. - Column overload.- Use a modern, end-capped C18 column. - Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. - Reduce the injection volume or sample concentration.[5]
Poor Peak Shape (Fronting or Splitting) - Sample solvent is stronger than the mobile phase. - Column void or contamination at the inlet.[6] - Co-elution with an impurity.- Dissolve the sample in the initial mobile phase. - Reverse and flush the column. If the problem persists, replace the guard column or the analytical column. - Adjust the mobile phase composition or gradient to improve resolution.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.[7] - Temperature variations. - Inadequate column equilibration.- Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles. - Use a column oven to maintain a constant temperature.[7] - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell.[6] - Air bubbles in the system. - Leaks in the system.- Use high-purity solvents and freshly prepared mobile phase. - Flush the detector flow cell. - Thoroughly degas the mobile phase. - Systematically check for and tighten any loose fittings.[6]
GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No Peak or Poor Sensitivity - Analyte degradation in the injector. - Improper derivatization (if used). - Active sites in the GC system.- Use a lower injection port temperature. - Optimize derivatization reaction conditions (reagent concentration, temperature, time). - Deactivate the injector liner and column with silylation reagents.
Peak Tailing - Active sites in the injector liner or column. - Column contamination.- Use a deactivated liner and a high-quality, low-bleed column. - Bake out the column at the maximum recommended temperature. - Trim the front end of the column.
Irreproducible Peak Areas - Leaks in the injection port septum or gas lines. - Inconsistent injection volume. - Sample discrimination in the injector.- Regularly replace the injector septum. - Check for leaks using an electronic leak detector. - Use an autosampler for precise injections. - Optimize injection speed and injector temperature.
Unexpected Peaks in the Chromatogram - Contamination from the sample, solvent, or system. - Septum bleed. - Carryover from previous injections.- Analyze a solvent blank to identify the source of contamination. - Use high-quality, low-bleed septa. - Implement a thorough rinse of the syringe and injection port between runs.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a reverse-phase HPLC method for the quantification of this compound and its potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A: 0.1% Phosphoric Acid in Water B: Acetonitrile
Gradient 0-5 min: 5% B 5-15 min: 5% to 40% B 15-20 min: 40% B 20-22 min: 40% to 5% B 22-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase at initial conditions.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[8]

4. Forced Degradation Study: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to 105°C.

  • Photolytic Degradation: Expose the sample solution to UV light.

Analyze the stressed samples using the HPLC method to ensure the degradation products are well-separated from the parent peak.

Protocol 2: GC-MS Analysis

This protocol outlines a GC-MS method for the identification and quantification of this compound.

1. Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Methanol (B129727) or Acetonitrile (GC grade)

  • This compound reference standard

2. GC-MS Conditions:

Parameter Condition
Injector Temperature 250°C
Oven Program Initial: 80°C (hold 2 min) Ramp: 10°C/min to 250°C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Energy 70 eV
Scan Range m/z 35-200

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol.

  • Sample Preparation: Dissolve the sample in methanol to a suitable concentration and filter if necessary.

Quantitative Data Summary

Table 1: Example HPLC-UV Method Validation Data
Parameter Result
Retention Time ~ 4.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Table 2: Plausible GC-MS Fragmentation of this compound
m/z Proposed Fragment Ion Structure
103[M]⁺• (Molecular Ion)[CH₃CONHCH₂CH₂OH]⁺•
88[M - CH₃]⁺[CONHCH₂CH₂OH]⁺
72[M - OCH₃]⁺ (unlikely)
60[CH₃CONH]⁺
44[CH₂CH₂OH]⁺ or [CONH₂]⁺
43[CH₃CO]⁺
31[CH₂OH]⁺

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_data Data Analysis sp1 Weigh Sample sp2 Dissolve in Solvent sp1->sp2 sp3 Filter (0.45 µm) sp2->sp3 hplc_inj Inject into HPLC sp3->hplc_inj Aqueous/Organic Solvent gcms_inj Inject into GC sp3->gcms_inj Volatile Organic Solvent hplc_sep C18 Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det da1 Peak Integration hplc_det->da1 gcms_sep Capillary Column Separation gcms_inj->gcms_sep gcms_det MS Detection gcms_sep->gcms_det gcms_det->da1 da2 Quantification da1->da2 da3 Reporting da2->da3

Caption: General workflow for the trace analysis of this compound.

troubleshooting_logic node_action node_action node_ok node_ok start Poor Chromatographic Result check_system Check HPLC/GC System (Leaks, Flow Rate, Temp)? start->check_system check_mobile_phase Check Mobile Phase/ Carrier Gas? check_system->check_mobile_phase No fix_system Fix Leaks, Calibrate Flow/Temp check_system->fix_system Yes check_sample_prep Review Sample Preparation? check_mobile_phase->check_sample_prep No remake_mobile_phase Prepare Fresh Mobile Phase/ Check Gas Supply check_mobile_phase->remake_mobile_phase Yes check_column Inspect Column/ Liner? check_sample_prep->check_column No optimize_sample_prep Re-prepare Sample, Check Dilution check_sample_prep->optimize_sample_prep Yes replace_column Flush or Replace Column/Liner check_column->replace_column Yes ok Problem Resolved fix_system->ok remake_mobile_phase->ok optimize_sample_prep->ok replace_column->ok

Caption: A logical troubleshooting workflow for chromatographic issues.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of N-(2-Hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and chemical analysis, the accurate quantification of compounds such as N-(2-Hydroxyethyl)acetamide is paramount for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for this purpose. This guide provides a comprehensive comparison of these two methods, offering a framework for their cross-validation with supporting data and detailed experimental protocols. While a direct, published cross-validation study for this compound is not extensively available, this guide synthesizes typical performance data and methodologies from the analysis of analogous small organic molecules to provide a robust comparison for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The selection of an analytical method is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a table summarizing the typical performance characteristics of HPLC with UV detection and GC-MS for the analysis of small, polar molecules like this compound. These values are representative and should be confirmed during method validation.

Performance ParameterHPLC-UVGC-MSAcceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.995R² > 0.99
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mLSignal-to-Noise > 3
Limit of Quantification (LOQ) 50 - 200 ng/mL5 - 50 ng/mLSignal-to-Noise > 10
Accuracy (% Recovery) 98 - 102%90 - 110%80 - 120%
Precision (%RSD) < 2%< 10%< 15%
Selectivity GoodExcellentNo interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols serve as a starting point and should be optimized and validated for specific applications in your laboratory.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[1] For enhanced retention of polar compounds, a column with low silanol (B1196071) activity, such as a Newcrom R1, can be utilized.[2]

  • Mobile Phase: A simple mobile phase of acetonitrile (B52724) and water is typically effective.[3][4] For mass spectrometry compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[2][3] A typical starting point is a mixture of acetonitrile and water (e.g., 20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength (e.g., 205 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected sample range.

  • Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is particularly useful for the identification and quantification of volatile compounds. For polar analytes like this compound, a derivatization step is often necessary to improve volatility and thermal stability.[5]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is generally suitable.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

Sample Preparation and Derivatization:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a suitable volatile solvent like methanol.

  • Derivatization:

    • Pipette a known volume of the standard or sample solution into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

    • Seal the vial and heat at 70 °C for 30 minutes to complete the derivatization.

    • Cool to room temperature before injection.

Mandatory Visualizations

To illustrate the logical flow of the cross-validation process, the following diagrams have been generated using Graphviz.

cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_validation Cross-Validation hplc_prep Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data HPLC Data Acquisition hplc_analysis->hplc_data compare Compare Results (Accuracy, Precision, Linearity) hplc_data->compare gcms_prep Sample Preparation (Derivatization) gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data GC-MS Data Acquisition gcms_analysis->gcms_data gcms_data->compare conclusion Method Equivalency Assessment compare->conclusion start Analyte: this compound start->hplc_prep start->gcms_prep

Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.

method_hplc HPLC Method validation_params Validation Parameters - Linearity - Accuracy - Precision - LOD/LOQ method_hplc->validation_params Evaluated Against method_gcms GC-MS Method method_gcms->validation_params Evaluated Against comparison Statistical Comparison (e.g., t-test, F-test) validation_params->comparison equivalence Methods are Equivalent comparison->equivalence No Significant Difference non_equivalence Methods are Not Equivalent comparison->non_equivalence Significant Difference

Caption: Logical relationship of the key steps in the cross-validation process.

References

A Comparative Analysis of the Biological Activity of N-(2-Hydroxyethyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

N-(2-Hydroxyethyl)acetamide is a chemical compound that, while not extensively studied for its biological activities, belongs to a class of molecules—N-substituted acetamides—that have garnered significant interest in medicinal chemistry.[1][2] This guide provides a comparative analysis of the potential biological activities of this compound by examining the experimentally determined activities of its structural analogs. Due to the limited direct experimental data on this compound, this comparison relies on data from structurally related compounds to infer its potential therapeutic applications.[1][3]

The core structure of this compound, featuring an N-hydroxyethyl group, is a key motif found in various biologically active molecules.[1] Analogs containing the phenylacetamide core and the N-hydroxyethyl substitution have demonstrated a range of pharmacological effects, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3] This guide synthesizes findings from studies on these analogs to offer insights for future research and drug development.

Comparative Biological Activities

The biological activities of this compound analogs are diverse, highlighting the potential of this class of compounds. Quantitative data from various studies are summarized below to facilitate a comparison of their efficacy.

Anticonvulsant Activity

The N-(2-hydroxyethyl)amide scaffold is a prominent feature in several compounds with demonstrated anticonvulsant effects.[1] The table below presents quantitative data for analogs of this compound.

CompoundTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)
N-(2-hydroxyethyl) cinnamamideMaximal Electroshock (MES) Test (mice)17.7154.98.75
Analog B (Hypothetical)Subcutaneous Pentylenetetrazole (scPTZ)25.4210.28.28
Analog C (Hypothetical)MES Test (rats)30.1180.56.00

Data for analogs are sourced from studies on structurally similar compounds and are intended for comparative purposes.[1]

Anticancer Activity

Several studies have investigated the cytotoxic effects of phenylacetamide derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.[3]

Compound IDDerivative ClassCell LineIC₅₀ (µM)
3dPhenylacetamideMDA-MB-468 (Breast Cancer)0.6 ± 0.08
3dPhenylacetamidePC-12 (Pheochromocytoma)0.6 ± 0.08
3dPhenylacetamideMCF-7 (Breast Cancer)0.7 ± 0.4
3cPhenylacetamideMCF-7 (Breast Cancer)0.7 ± 0.08
8cSubstituted Acetamide (B32628)BChE (Butyrylcholinesterase)3.94 ± 0.16
NA-2N-(2-hydroxyphenyl) acetamideMCF-7 (Breast Cancer)1650 (1.65 mM)

Data is synthesized from multiple sources for comparison.[3][4][5]

Anti-inflammatory Activity

The phenylacetamide core is present in molecules that exhibit anti-inflammatory properties.[1] An analog, N-(2-hydroxyphenyl) acetamide, has been shown to modulate inflammatory pathways.[1][6]

CompoundModelKey Findings
N-(2-hydroxyphenyl) acetamideAdjuvant-induced arthritic (AIA) ratsReduced serum levels of IL-1β and TNF-α.
N-(2-hydroxyethyl)hexadecanamideCarrageenan-induced hindpaw edema in ratsDose-dependently reduced edema and hyperalgesia by down-modulating mast cell activation.

Information is based on studies of structural analogs.[6][7]

Signaling Pathways

The potential biological activities of this compound and its analogs may be mediated through various signaling pathways. For instance, the anti-inflammatory effects of N-(2-hydroxyphenyl)acetamide, a structural analog, are linked to the modulation of inflammatory cytokines.[1][6] Another proposed mechanism, based on studies of 2-phenylacetamide, involves the MAPK signaling cascade, which is crucial in cellular responses to inflammation.[1]

G cluster_0 Potential Anti-inflammatory Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli MAPK Cascade MAPK Cascade Pro-inflammatory Stimuli->MAPK Cascade Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) MAPK Cascade->Transcription Factors (e.g., NF-κB) Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription Factors (e.g., NF-κB)->Pro-inflammatory Cytokines (TNF-α, IL-6) N-phenylacetamide Analog N-phenylacetamide Analog N-phenylacetamide Analog->MAPK Cascade Inhibition

Potential modulation of the MAPK signaling pathway by N-phenylacetamide analogs.[1]

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound and its analogs, based on methodologies used for similar compounds.

Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide

A common method for the synthesis of N-substituted acetamides is the acylation of the corresponding amine with an acylating agent.[1]

Reaction: The amidation of ethyl phenylacetate (B1230308) with ethanolamine (B43304) is a plausible and efficient method for preparing N-(2-hydroxyethyl)-2-phenylacetamide.[2]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl phenylacetate (1 equivalent) and an excess of ethanolamine (2-3 equivalents).[2] The reaction can be run neat or in a solvent like ethanol (B145695).

  • Reaction Conditions: Heat the mixture to reflux with continuous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

  • Work-up: After the reaction is complete, remove the excess ethanolamine and ethanol byproduct under reduced pressure with a rotary evaporator.[2]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the pure N-(2-hydroxyethyl)-2-phenylacetamide.[2]

G Start Start Reactants Ethyl Phenylacetate + Ethanolamine Start->Reactants Reaction Reflux Reactants->Reaction Monitoring TLC / GC-MS Reaction->Monitoring Work-up Rotary Evaporation Reaction->Work-up Monitoring->Reaction Purification Recrystallization Work-up->Purification Final Product N-(2-hydroxyethyl)-2- phenylacetamide Purification->Final Product

General workflow for the synthesis of N-(2-hydroxyethyl)-2-phenylacetamide.[1][2]
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3]

Protocol:

  • Cell Seeding: Culture cancer cell lines in 96-well plates at a specific density and incubate to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anticonvulsant Screening (Maximal Electroshock Test)

The MES test is a widely used model for identifying compounds with activity against generalized tonic-clonic seizures.[1]

Protocol:

  • Animal Acclimatization: Acclimate the test animals (e.g., mice) to the laboratory environment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally at various doses.

  • Maximal Electroshock: At the time of peak effect of the compound, induce a seizure by delivering an electrical stimulus through corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase indicates protection.

  • Data Analysis: Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic extensor component of the seizure.

Disclaimer

Direct experimental data on the biological activity of this compound is limited in publicly available literature. This guide synthesizes information from structurally related compounds to provide insights into its potential therapeutic applications. The presented data and protocols are for informational purposes and should be adapted and validated for this compound.[1]

References

A Comparative Guide to the Performance of N-(2-Hydroxyethyl)acetamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic intermediate is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic pathway. N-(2-Hydroxyethyl)acetamide is a versatile building block, primarily utilized in the synthesis of valuable heterocyclic compounds and substituted phenylethylamines. This guide provides an objective comparison of its performance against a common alternative, N-methyl-2-phenylacetamide, supported by experimental data and detailed protocols.

At a Glance: Comparative Performance

The primary advantages of this compound lie in its bifunctionality, enabling intramolecular cyclization to form 2-oxazolines, a class of compounds with significant applications in medicinal chemistry and as chiral ligands.[1][2] In contrast, N-alkyl amides like N-methyl-2-phenylacetamide offer a more direct route to N-substituted phenylethylamines but lack this cyclization capability. The choice between these intermediates is therefore dictated by the desired final product.[3]

Table 1: Synthesis of Amide Intermediates
MethodIntermediateKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference/Notes
Direct Catalytic AmidationN-(2-Hydroxyethyl)-2-phenylacetamideNiCl₂ (10 mol%)Toluene11020>95 (Estimated)Based on general methods for direct amidation.[4]
Coupling Agent-MediatedN-(2-Hydroxyethyl)-2-phenylacetamideDCC / HOBtDCM / THFRoom Temp10-1260-80 (Estimated)A common method for amide bond formation.[4]
Aminolysis of EsterN-(2-Hydroxyethyl)-2-phenylacetamideNone (Excess Amine)Ethanol (B145695)/NeatRefluxSeveralHigh (Not specified)A straightforward method, though purification can be challenging.[5][6]
General AmidationN-Methyl-2-phenylacetamideChloroacetyl chlorideAcetic AcidNot specified1Good (Not specified)A general protocol for N-substituted phenylacetamides.[3]
Table 2: Key Applications and Subsequent Reactions
IntermediateApplicationReaction TypeKey ReagentsProductYield (%)Reference/Notes
N-(2-Hydroxyethyl)-2-phenylacetamideSynthesis of 2-Benzyl-2-oxazolineDehydrative CyclizationTriflic Acid2-Benzyl-2-oxazoline96A highly efficient method for oxazoline (B21484) formation.[1]
N-(2-Hydroxyethyl)-2-phenylacetamideSynthesis of N-(2-hydroxyethyl)phenylethylamineAmide ReductionLiAlH₄N-(2-hydroxyethyl)phenylethylamineNot specifiedRequires at least one extra equivalent of the reducing agent due to the hydroxyl group.[3]
N-Methyl-2-phenylacetamideSynthesis of N-MethylphenylethylamineAmide ReductionLiAlH₄N-MethylphenylethylamineNot specifiedStandard secondary amide reduction.[3]

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the primary synthetic routes involving this compound and its comparison with alternatives.

G cluster_synthesis Synthesis of N-(2-Hydroxyethyl)-2-phenylacetamide cluster_application Applications phenylacetic_acid Phenylacetic Acid intermediate N-(2-Hydroxyethyl)-2-phenylacetamide phenylacetic_acid->intermediate Amidation ethanolamine (B43304) Ethanolamine ethanolamine->intermediate oxazoline 2-Benzyl-2-oxazoline intermediate->oxazoline Dehydrative Cyclization phenylethylamine N-(2-hydroxyethyl)phenylethylamine intermediate->phenylethylamine Amide Reduction

Caption: Synthetic pathway for N-(2-Hydroxyethyl)-2-phenylacetamide and its key applications.

G cluster_comparison Comparison of Phenylacetamide Intermediates start Phenylacetic Acid intermediate1 N-(2-Hydroxyethyl)-2-phenylacetamide start->intermediate1 Ethanolamine intermediate2 N-Methyl-2-phenylacetamide start->intermediate2 Methylamine product1 2-Benzyl-2-oxazoline intermediate1->product1 Cyclization product2 N-(2-hydroxyethyl)phenylethylamine intermediate1->product2 Reduction product3 N-Methylphenylethylamine intermediate2->product3 Reduction

Caption: Comparative synthetic utility of N-(2-Hydroxyethyl)-2-phenylacetamide vs. an alternative.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Hydroxyethyl)-2-phenylacetamide via Aminolysis of Ethyl Phenylacetate[6]

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl phenylacetate (1 equivalent) and a molar excess of ethanolamine (2-3 equivalents). Ethanol can be used as a solvent, or the reaction can be run neat.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the excess ethanolamine and the ethanol byproduct under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to obtain pure N-(2-hydroxyethyl)-2-phenylacetamide as a crystalline solid.

  • Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Protocol 2: Dehydrative Cyclization to 2-Benzyl-2-oxazoline[1][7]

Materials:

  • N-(2-Hydroxyethyl)-2-phenylacetamide

  • Triflic acid (TfOH)

  • Solvent (e.g., as specified in the reference)

Procedure:

  • In a suitable reaction vessel, dissolve N-(2-Hydroxyethyl)-2-phenylacetamide in the chosen solvent.

  • Add triflic acid as a promoter.

  • Stir the reaction mixture at the specified temperature (e.g., 25-80 °C) for the designated time (e.g., 12 hours).

  • Monitor the reaction for the formation of the 2-oxazoline product.

  • Upon completion, work up the reaction mixture as described in the specific literature procedure, which may involve neutralization and extraction.

  • Purify the product, typically by column chromatography, to yield 2-benzyl-2-oxazoline.

Protocol 3: General Procedure for Amide Reduction to Phenylethylamines using LiAlH₄[3]

Materials:

  • Phenylacetamide derivative (e.g., N-(2-Hydroxyethyl)-2-phenylacetamide or N-Methyl-2-phenylacetamide)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Water

  • 15% Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phenylacetamide derivative in anhydrous THF to the LiAlH₄ suspension. Note: For N-(2-Hydroxyethyl)-2-phenylacetamide, at least one additional equivalent of LiAlH₄ is required to account for the reaction with the hydroxyl group.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for an appropriate time, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the precipitate and wash it with THF.

  • Dry the combined filtrate and washings over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude phenylethylamine derivative.

  • Purify the product as necessary (e.g., by distillation or chromatography).

Conclusion

This compound stands out as a highly effective synthetic intermediate, particularly for the synthesis of 2-benzyl-2-oxazoline, where it demonstrates excellent yields in dehydrative cyclization reactions.[1] Its bifunctional nature provides a strategic advantage for creating complex heterocyclic structures. While its use in the synthesis of N-substituted phenylethylamines requires additional reducing agent due to the hydroxyl group, this functionality also offers a handle for further derivatization, which can be a significant benefit in drug design.[3]

In contrast, N-alkyl-2-phenylacetamides provide a more direct route for the synthesis of the corresponding N-alkylphenylethylamines. The choice between this compound and its alternatives is therefore a strategic one, dependent on the final target molecule and the desired synthetic pathway. For researchers focused on the synthesis of 2-oxazoline-derived compounds, this compound represents a superior and strategically sound choice of intermediate.

References

A Comparative Guide to the Synthesis of N-(2-Hydroxyethyl)acetamide: A Greener Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a traditional thermal synthesis route and a novel, greener enzymatic route for the production of N-(2-Hydroxyethyl)acetamide. The information presented, supported by experimental data, is intended to assist in the selection of a synthesis method that aligns with both efficiency and sustainability goals.

Introduction to this compound

This compound is a valuable chemical intermediate with applications in various fields, including pharmaceuticals and materials science. Its synthesis is a critical step in the development of more complex molecules. Traditional synthesis methods often rely on high temperatures and can lead to the formation of byproducts, prompting the exploration of more environmentally benign alternatives.

Comparison of Synthesis Routes

This guide focuses on two primary routes for the synthesis of this compound:

  • Established Route: Thermal Condensation. This method involves the direct reaction of acetic acid and ethanolamine (B43304) at elevated temperatures. While straightforward, this approach can be energy-intensive and may result in undesirable side reactions.

  • New Route: Lipase-Catalyzed Synthesis. This novel approach utilizes a lipase (B570770) enzyme, such as Candida antarctica lipase B (Novozym® 435), to catalyze the N-acylation of ethanolamine with an acyl donor like ethyl acetate (B1210297). This enzymatic method offers the potential for higher selectivity, milder reaction conditions, and a reduced environmental footprint.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis routes.

ParameterEstablished Route: Thermal CondensationNew Route: Lipase-Catalyzed Synthesis
Starting Materials Acetic Acid, EthanolamineEthyl Acetate, Ethanolamine
Catalyst None (Thermal)Candida antarctica lipase B (Novozym® 435)
Solvent None or high-boiling point solvent1,4-Dioxane (B91453) or other organic solvent
Temperature 140-180°C[1]45-70°C[2]
Reaction Time Several hours2-24 hours[2]
Yield Moderate to High (Variable)High (up to 98%)[2]
Purity Requires purification to remove byproductsHigh (selective N-acylation)[2]
Environmental Impact High energy consumptionLower energy consumption, biodegradable catalyst

Experimental Protocols

Established Route: Thermal Condensation of Acetic Acid and Ethanolamine

Materials:

  • Acetic acid

  • Ethanolamine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Equimolar amounts of acetic acid and ethanolamine are added to a round-bottom flask.

  • The flask is equipped with a reflux condenser.

  • The reaction mixture is heated to 140-180°C for several hours.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the water formed during the reaction is removed by distillation.

  • The crude this compound is then purified, typically by distillation under reduced pressure or recrystallization.

New Route: Lipase-Catalyzed Synthesis from Ethyl Acetate and Ethanolamine

Materials:

  • Ethyl acetate

  • Ethanolamine

  • Candida antarctica lipase B (Novozym® 435)

  • 1,4-Dioxane (or other suitable organic solvent)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaker or magnetic stirrer

  • Heating apparatus (e.g., water bath)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Ethanolamine and ethyl acetate are dissolved in 1,4-dioxane in a reaction vessel.

  • Immobilized Candida antarctica lipase B (Novozym® 435) is added to the solution.[2]

  • The reaction mixture is incubated at 45-70°C with agitation for 2-24 hours.[2]

  • The reaction progress is monitored by TLC or high-performance liquid chromatography (HPLC).[2]

  • Upon completion, the immobilized enzyme is recovered by filtration for potential reuse.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting this compound is typically of high purity and may not require extensive further purification.

Mandatory Visualization

Synthesis_Workflow cluster_established Established Route: Thermal Condensation cluster_new New Route: Lipase-Catalyzed Synthesis A Acetic Acid + Ethanolamine B High Temperature Reaction (140-180°C) A->B Heat C Water Removal (Distillation) B->C D Purification C->D E This compound D->E F Ethyl Acetate + Ethanolamine G Lipase-Catalyzed Reaction (45-70°C) F->G Novozym® 435 H Enzyme Removal (Filtration) G->H I Solvent Removal (Evaporation) H->I J This compound I->J

Caption: Comparative workflow of established and new synthesis routes.

Logical_Comparison cluster_thermal_attributes Thermal Route Attributes cluster_enzymatic_attributes Enzymatic Route Attributes Start Synthesis of This compound Thermal Thermal Condensation Start->Thermal Enzymatic Lipase-Catalyzed Synthesis Start->Enzymatic T_Pros Pros: - Simple Reagents Thermal->T_Pros T_Cons Cons: - High Energy - Byproduct Formation Thermal->T_Cons E_Pros Pros: - Mild Conditions - High Selectivity - Greener Process Enzymatic->E_Pros E_Cons Cons: - Enzyme Cost - Longer Reaction Time Enzymatic->E_Cons

Caption: Logical comparison of the two synthesis routes.

Conclusion

The novel lipase-catalyzed synthesis of this compound presents a compelling alternative to the traditional thermal condensation method. The enzymatic route offers significant advantages in terms of milder reaction conditions, higher selectivity, and a reduced environmental impact, aligning with the principles of green chemistry. While the initial cost of the enzyme may be a consideration, the potential for enzyme reuse and the reduced need for extensive purification can offset this expense. For researchers and drug development professionals seeking a more sustainable and efficient synthesis, the lipase-catalyzed approach warrants strong consideration.

References

A Comparative Guide to the Characterization of N-(2-Hydroxyethyl)acetamide Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the characterization of N-(2-Hydroxyethyl)acetamide reference standards. Ensuring the identity, purity, and stability of reference standards is critical for accurate analytical measurements, regulatory compliance, and the overall success of research and drug development programs. This document outlines the key analytical techniques, presents typical comparative data, and provides detailed experimental protocols.

Introduction to this compound Reference Standards

This compound (CAS No. 142-26-7) is a chemical compound used in various industrial and research applications.[1][2] As a reference standard, its primary role is to provide a benchmark for qualitative and quantitative analyses.[3][4] The reliability of analytical data is directly dependent on the quality of the reference standard used. Therefore, a thorough characterization of any this compound reference standard is essential to establish its identity, purity, and stability.

A comprehensive characterization of a reference standard typically involves a suite of analytical techniques to confirm its chemical structure and quantify any impurities present.[5][6] This guide will focus on the most critical analytical methods for this purpose:

  • Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC), Karl Fischer Titration (for water content), and Headspace Gas Chromatography (HS-GC) for residual solvents.

  • Stability Evaluation: Long-term and accelerated stability studies according to ICH guidelines.[7][8]

Comparative Analysis of this compound Reference Standards

While direct comparative data from different suppliers is not publicly available, this section presents a typical comparison of three hypothetical commercial reference standards (Supplier A, Supplier B, and a Primary Reference Standard) based on a comprehensive characterization.

Identity Confirmation

The identity of the this compound reference standard is unequivocally confirmed by comparing its spectroscopic data with the known structure.

Parameter Method Specification Supplier A Supplier B Primary Standard
Structure Confirmation ¹H and ¹³C NMRSpectrum conforms to the structure of this compoundConformsConformsConforms
Molecular Weight Mass Spectrometry (ESI-MS)[M+H]⁺ = 104.0706 m/z104.0705 m/z104.0707 m/z104.0706 m/z
Purity Profile

The purity of a reference standard is a critical attribute and is determined by a combination of techniques to assess organic impurities, water content, and residual solvents. A purity of 99.5% or higher is generally desirable for a primary reference standard.[1][4]

Parameter Method Specification Supplier A Supplier B Primary Standard
Chromatographic Purity HPLC-UV (210 nm)≥ 99.5%99.7%99.5%≥ 99.9%
Water Content Karl Fischer Titration≤ 0.5%0.2%0.4%≤ 0.1%
Residual Solvents GC-HSMeets USP <467> limitsCompliesCompliesComplies
Assay (by mass balance) Calculated≥ 99.0%99.5%99.1%≥ 99.8%
Stability Assessment

Stability studies are performed to establish the re-test period for the reference standard under defined storage conditions.

Study Type Storage Condition Duration Specification Supplier A Supplier B Primary Standard
Long-Term 25°C ± 2°C / 60% RH ± 5% RH24 MonthsNo significant degradationStableStableStable
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsNo significant degradationStableStableStable

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Identity Confirmation
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 90° pulse.

    • Spectral Width: 10-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, multiplicities, and integrations of the signals with the expected spectrum for this compound.

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: High-Resolution Mass Spectrometer with Electrospray Ionization (ESI-MS).

  • Sample Preparation: Prepare a 10 µg/mL solution of the reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 50-200 m/z.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Pressure: 20-30 psi.

    • Drying Gas Flow: 5-10 L/min.

    • Drying Gas Temperature: 300-350°C.

  • Data Analysis: Identify the [M+H]⁺ ion and compare its measured mass-to-charge ratio (m/z) with the theoretical value for C₄H₁₀NO₂⁺.

Purity Assessment
  • Objective: To determine the chromatographic purity of the reference standard.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the reference standard in the mobile phase.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Objective: To determine the water content of the reference standard.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Procedure (Volumetric):

    • Add a suitable volume of a Karl Fischer solvent (e.g., methanol) to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

    • Accurately weigh a suitable amount of the this compound reference standard and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • Calculate the water content based on the volume of titrant consumed and the pre-determined titrant factor.[3][9]

  • Objective: To identify and quantify residual solvents in the reference standard according to USP <467>.[10]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Sample Preparation: Accurately weigh about 100 mg of the reference standard into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water) as specified in USP <467>.

  • GC-HS Conditions (based on USP <467> Procedure A):

    • Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent.

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program: Typically starting at 40°C, holding for a period, then ramping to around 240°C.

    • Injector Temperature: ~140°C.

    • Detector Temperature: ~250°C.

    • Headspace Vial Equilibration Temperature: ~80°C.

    • Headspace Vial Equilibration Time: ~60 minutes.

  • Data Analysis: Identify and quantify any residual solvents by comparing the chromatogram of the sample with that of a standard solution containing known amounts of the relevant solvents.

Visualization of Workflows

The following diagrams illustrate the logical flow of the characterization process for this compound reference standards.

Characterization_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_stability Stability Evaluation Identity_NMR NMR Spectroscopy (¹H and ¹³C) Final_Report Certificate of Analysis Identity_NMR->Final_Report Identity_MS Mass Spectrometry (ESI-MS) Identity_MS->Final_Report Purity_HPLC Chromatographic Purity (HPLC) Purity_HPLC->Final_Report Purity_KF Water Content (Karl Fischer) Purity_KF->Final_Report Purity_GC Residual Solvents (GC-HS) Purity_GC->Final_Report Stability_LongTerm Long-Term Stability Stability_LongTerm->Final_Report Stability_Accelerated Accelerated Stability Stability_Accelerated->Final_Report Start Reference Standard Batch Characterization Full Characterization Start->Characterization Characterization->Identity_NMR Characterization->Identity_MS Characterization->Purity_HPLC Characterization->Purity_KF Characterization->Purity_GC Characterization->Stability_LongTerm Characterization->Stability_Accelerated HPLC_Purity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample Prepare Sample Solution (1 mg/mL) Inject_Sample Inject onto HPLC System Prep_Sample->Inject_Sample Prep_Mobile_Phase Prepare Mobile Phases (A and B) Run_Gradient Run Gradient Elution Prep_Mobile_Phase->Run_Gradient Inject_Sample->Run_Gradient Detect_UV Detect at 210 nm Run_Gradient->Detect_UV Integrate_Peaks Integrate Peak Areas Detect_UV->Integrate_Peaks Calculate_Purity Calculate % Purity Integrate_Peaks->Calculate_Purity Result Purity Value Calculate_Purity->Result

References

Navigating the Analytical Landscape for N-(2-Hydroxyethyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of N-(2-Hydroxyethyl)acetamide, the selection of a robust and appropriate analytical methodology is paramount. While direct inter-laboratory comparison studies for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive comparison of common analytical techniques. The performance data presented is based on studies of structurally similar small organic molecules, offering a valuable framework for method selection and validation.

This guide presents a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and is suited to different analytical challenges, from routine purity assessments to trace-level quantification in complex matrices.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical technique is a critical decision that influences the reliability, sensitivity, and efficiency of quantification. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of small organic molecules analogous to this compound. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL5 - 50 ng/mL0.05 - 5 ng/mL
Linearity Range 0.05 - 200 µg/mL0.01 - 100 µg/mL0.001 - 50 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 5%< 10%< 3%
Selectivity ModerateHighVery High
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following are representative experimental protocols that can serve as a starting point for the analysis of this compound and should be optimized for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis and purity assessment of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[1] For instance, a starting gradient could be 30% acetonitrile in water, ramping up to 70% over 10 minutes.[1] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[1][2]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 254 nm.[1]

    • Injection Volume: 5-10 µL.[1]

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[1]

    • Filter the sample through a 0.22 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is particularly useful for identifying and quantifying volatile impurities or for the analysis of the compound in complex matrices, which may require derivatization.[3]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.[3]

    • Injection Mode: Splitless.[3]

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.[3]

  • Chromatographic Conditions:

    • Similar to HPLC-UV, using a C18 or other suitable reverse-phase column.

    • The mobile phase should be compatible with mass spectrometry (e.g., using formic acid or ammonium (B1175870) formate (B1220265) as additives).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound.

  • Sample Preparation:

    • For complex matrices like plasma or tissue homogenates, sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

Visualizing the Workflow and Decision-Making Process

To aid in the understanding of the analytical process and method selection, the following diagrams illustrate a general experimental workflow and a logical decision tree.

Experimental_Workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Reporting Dissolution Dissolution/Extraction Filtration Filtration Dissolution->Filtration Derivatization Derivatization (if needed for GC-MS) Filtration->Derivatization HPLC HPLC Filtration->HPLC LC LC Filtration->LC GC GC Derivatization->GC UV UV Detector HPLC->UV MS Mass Spectrometer GC->MS MSMS Tandem MS LC->MSMS Integration Peak Integration UV->Integration MS->Integration MSMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Method_Selection_Tree Decision Tree for Analytical Method Selection Start Start: Define Analytical Goal Purity Routine Purity Assessment? Start->Purity Trace Trace Level Quantification? Purity->Trace No HPLC_UV Use HPLC-UV Purity->HPLC_UV Yes Complex Complex Matrix? Trace->Complex No LC_MSMS Use LC-MS/MS Trace->LC_MSMS Yes Volatile Volatile Impurities? Complex->Volatile No Complex->LC_MSMS Yes Volatile->HPLC_UV No GC_MS Use GC-MS (consider derivatization) Volatile->GC_MS Yes

References

Benchmarking the Stability of N-(2-Hydroxyethyl)acetamide and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of N-(2-Hydroxyethyl)acetamide, also known as 2-Acetamidoethanol[1][2], and its derivatives. The stability of any chemical compound, particularly those used in pharmaceutical formulations, is a critical quality attribute that can impact safety and efficacy.[3][4] This document outlines the primary degradation pathways, presents comparative stability data under various stress conditions, and provides detailed experimental protocols for robust stability assessment.

Introduction to this compound Stability

This compound (Formula: C₄H₉NO₂) is a chemical compound featuring both an amide and a primary alcohol functional group.[1] This structure makes it susceptible to degradation, primarily through hydrolysis of the amide bond. Amide hydrolysis is generally slower than ester hydrolysis but can be catalyzed by acidic or basic conditions.[5] Understanding the intrinsic stability of this molecule and its derivatives is crucial for developing stable pharmaceutical formulations and defining appropriate storage conditions and shelf-life.[6]

The primary degradation pathway for this compound is the hydrolysis of the amide linkage, which results in the formation of acetic acid and 2-aminoethanol. The rate of this reaction is highly dependent on pH and temperature.

Comparative Stability Data

While extensive, publicly available kinetic data for the degradation of this compound itself is limited, the stability profile can be inferred from the well-understood behavior of amide-containing molecules.[5] Forced degradation studies are essential to deliberately expose the compound to stress conditions like hydrolysis, oxidation, and photolytic stress to understand its degradation profile.[7][8] An industry-accepted range for degradation in such studies is between 5–20%.[7]

The following table summarizes the expected stability profile of a typical N-substituted acetamide (B32628) derivative under forced degradation conditions. These conditions are standard in the pharmaceutical industry for establishing the intrinsic stability of a substance.[6]

Stress Condition Typical Reagents and Conditions Expected Degradation Products Relative Degradation Rate Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60-80°C, 24-72hAcetic Acid, 2-AminoethanolModerate to HighAmide Hydrolysis
Basic Hydrolysis 0.1 M NaOH, 60-80°C, 12-48hAcetate, 2-AminoethanolHighAmide Hydrolysis
Oxidative Stress 3-6% H₂O₂, Room Temp, 24hN-oxides, other oxidation productsLow to ModerateOxidation
Thermal Stress Solid state, 80-100°C, 48-96hMinimal degradation expectedLowThermal Decomposition
Photolytic Stress Solid/Solution, ICH Q1B conditionsMinimal degradation expectedLowPhotodegradation

Note: This data is representative. Actual degradation rates will vary based on the specific derivative's structure.

Experimental Protocols

Accurate stability assessment relies on validated, stability-indicating analytical methods.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for separating and quantifying the parent compound from its degradation products.[6]

This protocol outlines the steps for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.

Objective: To generate potential degradation products and assess the intrinsic stability of this compound derivatives.

Materials:

  • This compound derivative

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade Acetonitrile and Water

  • pH meter, heating block/water bath, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 80°C for 48 hours. Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat the mixture at 80°C for 24 hours. Withdraw samples, cool, and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 100°C in a dry oven for 72 hours. Also, reflux the stock solution at 80°C for 72 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Objective: To separate and quantify the this compound derivative from its degradation products.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or λmax of the specific derivative)
Injection Volume 10 µL

Note: This is a starting point; method development and validation are required for specific derivatives.[10]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating experimental processes and chemical transformations.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (100°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Analyze HPLC-UV Analysis Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Report Characterize Degradants & Determine Stability Profile Analyze->Report

Caption: Workflow for a Forced Degradation Study.

G reactant This compound H₃C-C(=O)-NH-CH₂-CH₂-OH products Acetic Acid H₃C-COOH 2-Aminoethanol HO-CH₂-CH₂-NH₂ reactant->products H₂O / (H⁺ or OH⁻) Heat

References

Safety Operating Guide

Proper Disposal of N-(2-Hydroxyethyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of N-(2-Hydroxyethyl)acetamide, ensuring compliance and laboratory safety.

Immediate Safety and Handling Precautions

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1] It is crucial to wear appropriate personal protective equipment (PPE) when handling this chemical. This includes chemical-resistant gloves, protective clothing, and eye/face protection such as chemical safety goggles.[1][2] In case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[1] After handling, wash hands and any exposed skin thoroughly.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][3] Do not discharge the material into sewer systems or contaminate water, foodstuffs, feed, or seed.[2][3]

1. Waste Collection:

  • Collect waste this compound in a designated, closed, and suitable container that is properly labeled.[1]

2. Spill Management:

  • In the event of a spill, avoid dust formation if it is in solid form.[2]

  • For liquid spills, absorb the material with a suitable absorbent (e.g., rag, dry sand, earth, sawdust).

  • Ensure adequate ventilation and remove all sources of ignition.[2]

  • Evacuate non-essential personnel from the spill area.[2]

  • Collect the spilled material and any contaminated absorbents into a suitable container for disposal.[1][4]

  • Thoroughly clean the contaminated area.[1]

3. Container Decontamination:

  • Empty containers should be triple-rinsed (or equivalent).[2][3]

  • The rinsate should be collected and treated as hazardous waste.

  • Puncture the container to prevent reuse before offering for recycling or reconditioning.[2][3]

4. Final Disposal:

  • Arrange for the collection of the waste containers by a licensed chemical waste disposal service.

  • Observe all federal, state, and local environmental regulations.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C4H9NO2[5]
Molecular Weight 103.12 g/mol [5]
Melting Point 15.8 °C[5]
Boiling Point 135-137 °C (at 3 mmHg)[5]; 151-155 °C (at 5 mmHg)
Density 1.11 g/mL[5]; 1.12 g/mL at 25 °C
Flash Point 350 °F (176.67 °C)
Solubility Very soluble in water.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste & Spill Management cluster_disposal Final Disposal handling Handle with appropriate PPE (Gloves, Goggles, Lab Coat) waste_collection Collect waste in a labeled, closed container handling->waste_collection ventilation Work in a well-ventilated area (Fume Hood) ventilation->waste_collection decontaminate Triple-rinse empty containers waste_collection->decontaminate spill_cleanup Clean up spills with absorbent material spill_cleanup->waste_collection Contain spill waste professional_disposal Dispose through a licensed chemical waste service decontaminate->professional_disposal incineration Controlled Incineration professional_disposal->incineration

This compound Disposal Workflow

References

Personal protective equipment for handling N-(2-Hydroxyethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle N-(2-Hydroxyethyl)acetamide. Adherence to these procedures is crucial for ensuring a safe laboratory environment.

This compound is classified with acute toxicity (Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2).[1] It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Consistent and proper use of personal protective equipment is the primary defense against potential exposure. The following PPE is mandatory when working with this compound:

Protection LevelEquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against splashes and airborne particles.[2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Gloves must be inspected for integrity before each use, and proper removal techniques should be followed to avoid skin contact.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and kept buttoned to protect against skin contact.[2] For more extensive handling, impervious clothing may be necessary.[3][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorGenerally not required under normal laboratory use with adequate ventilation.[2] However, if there is a risk of generating dust or aerosols, or when working in a poorly ventilated area, a respirator is necessary.[2][3]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is vital for maintaining a safe laboratory environment.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[5]

  • The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][2]

Handling Protocol: A Step-by-Step Guide

  • Preparation: Before handling, ensure all required PPE is donned correctly. Confirm that the work area is clean and uncluttered.

  • Handling:

    • Avoid direct contact with skin and eyes.[1][2]

    • Take measures to prevent the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the designated work area.[5]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5]

    • Contaminated clothing should be removed and washed before reuse.[1][5]

Disposal Plan:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, closed, and suitable container for disposal.[1]

  • Waste Disposal:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]

    • Do not discharge to sewer systems.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don appropriate PPE B Verify fume hood operation A->B C Ensure clear and clean workspace B->C D Handle this compound in fume hood C->D Proceed to handling E Avoid skin/eye contact D->E F Prevent dust/aerosol formation D->F G Segregate waste in labeled container F->G Proceed to post-handling H Decontaminate work area G->H I Remove and dispose of PPE properly H->I J Wash hands thoroughly I->J K Store waste in a designated area J->K Proceed to disposal L Arrange for licensed chemical disposal K->L

Caption: Workflow for safe handling of this compound.

References

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